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  • Product: (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
  • CAS: 1112-32-9

Core Science & Biosynthesis

Foundational

Structural Dynamics and Kinetic Stability of (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid: A Technical Guide

Executive Summary (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly recognized as the L-enantiomer of pantoic acid) is an α,γ-dihydroxy acid that serves as a critical chiral building block in organic synthesis and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly recognized as the L-enantiomer of pantoic acid) is an α,γ-dihydroxy acid that serves as a critical chiral building block in organic synthesis and pharmaceutical development. While biological systems predominantly utilize the (2R)-enantiomer (D-pantoic acid) for coenzyme A biosynthesis , the (2S)-enantiomer is heavily utilized in asymmetric synthesis and kinetic resolution studies .

Understanding its structural properties and inherent instability is paramount for researchers developing robust biocatalytic workflows or formulating pantoate-derived active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular mechanics governing the stability of this compound. We will explore the structural causality behind its spontaneous lactonization and provide field-proven, self-validating analytical protocols to accurately quantify its degradation kinetics.

Structural Properties and the Thorpe-Ingold Effect

The molecule features a highly functionalized aliphatic backbone: a carboxylic acid at C1, a secondary hydroxyl group at the C2 chiral center (S-configuration), a gem-dimethyl group at C3, and a primary hydroxyl group at C4 , .

The Causality of Pre-Organization

The most defining structural characteristic dictating the molecule's behavior is the C3 gem-dimethyl group . In an unsubstituted butanoic acid chain, the molecule would freely rotate, favoring an extended anti-periplanar conformation to minimize steric clash. However, the bulky methyl groups at C3 induce severe steric hindrance.

To relieve this strain, the internal C2-C3-C4 bond angles are compressed. This phenomenon, known as the Thorpe-Ingold effect (or gem-dimethyl effect), forces the C1 carbonyl and the C4 hydroxyl into close spatial proximity. Consequently, the molecule exists in a pre-organized, pseudo-cyclic ground state. This pre-organization drastically lowers the entropy of activation ( ΔS‡ ) required for intramolecular cyclization, making the acyclic form inherently unstable under specific environmental conditions.

Quantitative Structural Summary

Table 1: Physicochemical Properties of (2S)-Pantoic Acid

PropertyValue
IUPAC Name (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Molecular Formula C₆H₁₂O₄
Molar Mass 148.158 g/mol
Chiral Center C2 (S-configuration)
Key Structural Feature C3 gem-dimethyl group (Drives Thorpe-Ingold compression)

Thermodynamic Stability and Lactonization Kinetics

As an end product or intermediate, free pantoic acid is structurally unstable, tending to spontaneously cyclize to form a γ-lactone (pantolactone) under acidic conditions . The stability of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid is strictly pH-dependent:

  • Acidic Conditions (pH < 4.0): The C1 carboxylate is protonated to a carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The C4 hydroxyl group acts as an internal nucleophile, attacking the C1 carbon to form (3S)-pantolactone, with the expulsion of a water molecule.

  • Physiological/Alkaline Conditions (pH > 7.0): The molecule exists as a pantoate anion. The negative charge of the carboxylate is resonance-stabilized, eliminating the electrophilic target for the C4 hydroxyl. The acyclic form is highly stable in this state.

G A (2S)-Pantoic Acid (Open Chain) B Protonation at C1 (pH < 4.0) A->B Acidic Shift C Nucleophilic Attack (C4 OH to C1 Carbonyl) B->C Thorpe-Ingold Effect D (3S)-Pantolactone (Cyclic γ-Lactone) C->D - H2O D->A Alkaline Hydrolysis (pH > 7)

Fig 1: Acid-catalyzed lactonization pathway of (2S)-pantoic acid.

Kinetic Stability Profile

Table 2: pH-Dependent Kinetic Stability (Representative Half-life at 37°C)

pH LevelPredominant SpeciesEstimated Half-Life ( t1/2​ )Mechanism of Stability/Degradation
pH 2.0 Acyclic Acid< 10 minutesRapid nucleophilic attack by C4-OH; acid-catalyzed.
pH 4.0 Acid / Anion Equilibrium~ 2-3 hoursModerate lactonization; partial protonation of C1.
pH 7.4 Pantoate Anion> 48 hours (Stable)Resonance-stabilized carboxylate; nucleophilic attack blocked.
pH 10.0 Pantoate AnionIndefinitely StableComplete deprotonation; reaction kinetically frozen.

Self-Validating Experimental Protocols

When quantifying the stability of (2S)-pantoic acid, standard LC-MS workflows often fail due to in-source lactonization or post-sampling degradation. To ensure absolute scientific integrity, the following protocol employs a self-validating mechanism : alkaline quenching combined with isotopic internal standards.

Protocol: Kinetic Profiling of Acid-Catalyzed Lactonization
  • Step 1: Matrix Preparation & Isotopic Spiking

    • Action: Prepare 10 mM solutions of (2S)-pantoic acid in citrate-phosphate buffers ranging from pH 2.0 to 7.0. Immediately spike the matrix with ¹³C₄-labeled pantoic acid (Internal Standard, IS).

    • Causality: The IS validates the extraction efficiency and normalizes any matrix-induced ion suppression during MS analysis. Because the IS shares the exact physicochemical properties of the analyte, any artifactual lactonization during sample handling will occur equally in the IS, allowing for mathematical correction.

  • Step 2: Controlled Incubation

    • Action: Incubate the aliquots in a thermomixer at precisely 37°C. Extract 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Causality: Precise thermal control is required because the lactonization rate constant ( k ) is exponentially dependent on temperature according to the Arrhenius equation.

  • Step 3: Alkaline Quenching (Critical Step)

    • Action: Immediately transfer the 50 µL aliquot into a vial containing 50 µL of 0.5 M NaOH (pH ~10.0) and vortex for 3 seconds.

    • Causality: Rapidly shifting the pH above 8.0 instantly deprotonates the C1 carboxylic acid to a carboxylate anion. The resonance stabilization of the anion completely abolishes the electrophilicity of the C1 carbon, instantly halting the nucleophilic attack from the C4 hydroxyl. This "freezes" the kinetic state of the sample, preventing further degradation while waiting for injection.

  • Step 4: Chromatographic Separation

    • Action: Inject the quenched sample onto a Chiralpak ZWIX(+) column using a mobile phase of Methanol/Water (90:10) with 50 mM Ammonium Formate.

    • Causality: A chiral stationary phase is necessary to confirm the enantiomeric purity of the (2S)-isomer and ensure no racemization occurred during incubation. The ammonium formate buffer maintains a stable pH during the run, preventing on-column lactonization.

  • Step 5: Mass Spectrometry Detection

    • Action: Analyze using a Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode for the pantoate anion (m/z 147 fragment ions) and Positive ESI mode for the lactone.

    • Causality: ESI- is highly sensitive for carboxylic acids, while the lactone lacks an acidic proton and ionizes better as a sodium or proton adduct in ESI+.

G S1 1. Sample Prep Buffer & Isotope Standard S2 2. Thermal Incubation Controlled Kinetics S1->S2 S3 3. Alkaline Quench pH > 8.0 to Halt Reaction S2->S3 S4 4. Chiral LC-MS/MS Enantiomeric & Structural ID S3->S4 S5 5. Data Validation Isotope Ratio Confirmation S4->S5

Fig 2: Self-validating workflow for kinetic profiling of pantoic acid stability.

Conclusion

The structural properties of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid dictate its kinetic behavior. The Thorpe-Ingold effect induced by the C3 gem-dimethyl group creates a thermodynamic bias toward lactonization, a process that is highly accelerated under acidic conditions. By understanding the causality behind this instability, researchers can design robust, self-validating assays—such as alkaline quenching—to accurately monitor and utilize this critical chiral intermediate in drug development and biocatalysis.

References

  • Title : Pantoic acid - Wikipedia | Source : Wikipedia | URL :[Link]

  • Title : Metabolically Modifying the Central and Competitive Metabolic Pathways for Enhanced D-Pantoic Acid Synthesis | Source : Journal of Agricultural and Food Chemistry | URL :[Link]

  • Title : Improving the System Performance of the Asymmetric Biosynthesis of d-Pantoic Acid by Using Artificially Self-Assembled Enzymes in Escherichia coli | Source : ACS Biomaterials Science & Engineering | URL :[Link]

  • Title : Biosynthesis of Pantothenic Acid and Coenzyme A | Source : PMC - NIH | URL :[Link]

  • Title : Pantoic Acid | C6H12O4 | CID 439251 | Source : PubChem | URL :[Link]

Exploratory

Stereoselective Enzymatic Conversion of Ketopantoate: Engineering Pathways toward (2S)- and (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid

Executive Summary The enzymatic conversion of ketopantoate (2-oxopantoate) to pantoic acid is a critical metabolic node in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A. In natural biological systems, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enzymatic conversion of ketopantoate (2-oxopantoate) to pantoic acid is a critical metabolic node in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A. In natural biological systems, this reaction is catalyzed by ketopantoate reductase (KPR, encoded by the panE or panG genes), which strictly generates the (2R)-enantiomer, D-pantoic acid[1]. However, modern pharmaceutical synthesis, chiral resolution workflows, and advanced fine-chemical manufacturing frequently demand access to the unnatural (2S)-enantiomer: (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (L-pantoic acid)[2].

This technical guide provides an in-depth analysis of the mechanistic enzymology governing ketopantoate reduction, the structural basis for its rigid stereoselectivity, and the biocatalytic engineering principles required to bypass evolutionary constraints to access the (2S)-configuration.

Mechanistic Enzymology & The Stereochemical Dichotomy

Structural Biology of Ketopantoate Reductase

Ketopantoate reductase (EC 1.1.1.169) belongs to the 6-phosphogluconate dehydrogenase C-terminal domain-like superfamily[3]. The structural assembly of the enzyme varies significantly across species. In Escherichia coli, KPR operates as a monomeric unit featuring a classic Rossmann-fold for dinucleotide binding[4]. Conversely, in pathogenic organisms such as Staphylococcus aureus, KPR forms a highly stable dimeric complex that exhibits positive kinetic cooperativity (Hill coefficient of 2.5) with respect to its cofactor, NADPH[5].

Kinetic Mechanism

The native E. coli enzyme follows a strict ordered sequential Bi-Bi kinetic mechanism [4].

  • Cofactor Binding: NADPH binds first to the Rossmann-fold, inducing a conformational change that stabilizes the active site cleft.

  • Substrate Binding: Ketopantoate binds to the newly formed ternary complex.

  • Catalysis: A pro-S hydride is transferred from NADPH to the substrate.

  • Product Release: Pantoate is released first, followed by the dissociation of NADP⁺[4].

KPR_Mechanism E Free Enzyme (KPR) E_NADPH KPR-NADPH Complex E->E_NADPH + NADPH Ternary KPR-NADPH-KP Ternary Complex E_NADPH->Ternary + Ketopantoate E_NADP_P KPR-NADP⁺-Pantoate Complex Ternary->E_NADP_P Hydride Transfer E_NADP KPR-NADP⁺ Complex E_NADP_P->E_NADP - Pantoate E_NADP->E - NADP⁺

Fig 1. Ordered sequential Bi-Bi kinetic mechanism of native Ketopantoate Reductase.

Stereospecificity: The (2R) Evolutionary Constraint

The stereochemical outcome of the native KPR reaction is dictated by the rigid orientation of the substrates. The pro-S hydride of NADPH is transferred exclusively to the si-face of the C2 carbonyl of ketopantoate. The developing alkoxide intermediate is subsequently protonated by a highly conserved lysine residue (Lys176 in E. coli), which acts as a general acid. This si-face attack exclusively yields (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid.

Biocatalytic Engineering for the (2S)-Enantiomer

Because native KPR exclusively yields the (2R)-isomer, synthesizing the targeted (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid requires engineered biocatalysis[2].

  • Stereoinverted Reductases (Directed Evolution): To synthesize the (2S)-isomer directly from ketopantoate, the reductase active site must be engineered to force a re-face attack by the NADPH hydride. This requires mutating the binding pocket to invert the spatial orientation of the α -keto group of ketopantoate relative to the nicotinamide ring.

  • Deracemization via Hydrolases: An alternative industrial approach involves the chemical synthesis of racemic pantolactone, followed by stereoselective enzymatic resolution. L-pantolactone hydrolases selectively hydrolyze the L-lactone to yield the open-chain (2S)-pantoic acid, leaving the D-lactone intact for separate processing[2].

Stereodivergence KP Ketopantoate KPR_Native Native KPR (PanE) Pro-S Hydride Transfer KP->KPR_Native si-face attack KPR_Eng Engineered Reductase Altered Stereoselectivity KP->KPR_Eng re-face attack D_Pantoate (2R)-2,4-dihydroxy- 3,3-dimethylbutanoic acid KPR_Native->D_Pantoate Natural Pathway L_Pantoate (2S)-2,4-dihydroxy- 3,3-dimethylbutanoic acid KPR_Eng->L_Pantoate Engineered Pathway

Fig 2. Stereodivergent biocatalytic pathways for ketopantoate reduction.

Quantitative Kinetic Parameters

The catalytic efficiency of KPR is highly dependent on the structural integrity of its active site. Mutagenesis of the critical proton-donating Lys176 residue severely abrogates function[6].

Enzyme Source / Variant Km​ NADPH (µM) Km​ Ketopantoate (µM) kcat​ (s⁻¹)Structural / Mechanistic Notes
E. coli WT (PanE) 206040Monomeric; Ordered Bi-Bi mechanism[3]
E. coli K176A N/A~20,160~0.17336-fold Km​ increase; 233-fold Vmax​ drop[6]
S. aureus WT ~15~45~35Dimeric; Positive cooperativity (Hill coeff. 2.5)[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol A: Steady-State Kinetic Assay for Ketopantoate Reduction

Objective: Quantify the rate of ketopantoate reduction by monitoring the oxidation of NADPH to NADP⁺. Causality of Design: NADPH absorbs strongly at 340 nm ( ϵ=6.22 mM−1cm−1 ), whereas NADP⁺ does not. This optical divergence allows for real-time, label-free quantification of hydride transfer[3]. The assay is buffered with 100 mM HEPES at pH 7.5. This specific pH is chosen because the pKa of the catalytic general acid (Lys176) is 8.4, and the general base is 7.8; pH 7.5 ensures the active site is optimally protonated to drive the forward reduction reaction[4].

Step-by-Step Workflow:

  • Prepare Assay Buffer: 100 mM HEPES (pH 7.5).

  • Prepare Substrate Mix: 200 µM NADPH and 500 µM potassium ketopantoate in Assay Buffer.

  • Aliquot 990 µL of the Substrate Mix into a UV-transparent quartz cuvette and baseline the spectrophotometer at 340 nm.

  • Initiate the reaction by adding 10 µL of purified KPR enzyme (final concentration ~30 nM).

  • Record the decrease in A340​ continuously for 3 minutes at 25°C.

Self-Validating Controls:

  • Baseline Control (No Substrate): Replace ketopantoate with buffer. Measures background NADPH oxidation.

  • Spontaneous Control (No Enzyme): Replace enzyme with buffer. Measures non-enzymatic reduction.

  • System Validity: The assay is only valid if the ΔA340​/min of the Complete Reaction is at least 10-fold greater than the sum of the controls.

Protocol B: Chiral LC-MS for Stereochemical Validation

Objective: Differentiate and quantify the (2S) and (2R) enantiomers of pantoic acid. Causality of Design: Because the (2S) and (2R) enantiomers possess identical mass-to-charge ratios and UV absorption profiles, standard reverse-phase LC cannot resolve them. We utilize a chiral stationary phase (e.g., Chiralpak AD-H) which forms transient, reversible diastereomeric complexes with the enantiomers, resulting in differential retention times.

Step-by-Step Workflow:

  • Quench the enzymatic reaction from Protocol A using 1 volume of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Inject 5 µL of the supernatant onto a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).

  • Elute isocratically using Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1 v/v/v) at 1.0 mL/min.

  • Detect via MS in negative electrospray ionization (ESI-) mode, monitoring the[M-H]⁻ ion at m/z 147.06.

Self-Validating Controls:

  • System Suitability Standard: Injection of chemically synthesized racemic DL-pantoate.

  • System Validity: The protocol is self-validating only if the chromatographic resolution ( Rs​ ) between the (2S) and (2R) peaks in the racemic standard is ≥1.5 (baseline separation).

Sources

Foundational

Thermodynamic Profiling of (2S)-2,4-Dihydroxy-3,3-Dimethylbutanoic Acid in Aqueous Systems: A Technical Guide

Executive Summary (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, universally known as D-pantoic acid, is a highly polar, chiral carboxylic acid that serves as a fundamental building block for pantothenic acid (Vitamin B5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, universally known as D-pantoic acid, is a highly polar, chiral carboxylic acid that serves as a fundamental building block for pantothenic acid (Vitamin B5) and Coenzyme A (CoA). For researchers in drug formulation, biocatalysis, and mechanistic enzymology, understanding the thermodynamic behavior of D-pantoic acid in aqueous solutions is non-negotiable. This guide deconstructs the aqueous thermodynamics of D-pantoic acid, detailing its equilibrium dynamics, its profound thermodynamic role in enzymatic transition-state stabilization, and the self-validating protocols required to measure these properties accurately.

Aqueous Phase Thermodynamics & The Lactone-Acid Equilibrium

In aqueous environments, D-pantoic acid does not exist in isolation; it participates in a highly dynamic, pH-dependent thermodynamic equilibrium with its cyclic ester counterpart, D-pantolactone. The hydration of the molecule's sterically hindered tert-butyl-like moiety (the 3,3-dimethyl group) and its highly polar hydroxyl and carboxylate groups drives its complex solubility profile.

The conversion from D-pantolactone to the open-chain D-pantoic acid involves an exothermic ring-opening reaction. This enthalpy gain is thermodynamically balanced by the entropic penalty associated with the solvent ordering (water cage formation) around the newly exposed carboxylate and hydroxyl groups. The equilibrium is exquisitely sensitive to the pH of the aqueous solution. At a slightly acidic pH of 6.0, the thermodynamic equilibrium between D-pantoyl lactone and D-pantoic acid stabilizes at a molar ratio of nearly 1:1[1].

Equilibrium Lactone D-Pantolactone (Cyclic Ester) Equil Dynamic Equilibrium (1:1 at pH 6.0) Lactone->Equil + H2O (Hydration) Acid D-Pantoic Acid (Open Chain) Equil->Acid Ring Opening

Thermodynamic equilibrium between D-pantolactone and D-pantoic acid in aqueous solution.

The Thermodynamic Role of Pantoic Acid in Biocatalysis

Beyond simple aqueous solvation, the thermodynamic properties of the pantoic acid moiety are heavily exploited by enzymes—most notably in the binding of Coenzyme A. Mechanistic enzymology reveals a fascinating paradox regarding how enzymes utilize the binding energy of the pantoic acid domain to achieve massive rate enhancements.

When Coenzyme A binds to target enzymes (such as CoA transferases), the pantoic acid domain is forced into the active site. Counterintuitively, the binding of the pantoic acid domain destabilizes the enzyme-CoA (E-CoA) ground state complex by approximately 20 kcal/mol[2]. This massive thermodynamic penalty arises from the desolvation of the pantoic acid's hydroxyl groups and the conformational strain required to fit the 3,3-dimethyl structural motif into the binding pocket without immediate compensatory hydrogen bonding.

However, this ground-state destabilization is a highly evolved catalytic strategy. During the catalytic cycle, the destabilization is entirely relieved in the transition state. As the substrate reaches the transition state, conformational shifts allow the pantoic acid moiety to form optimal, highly favored interactions with the enzyme, yielding a transition state stabilization energy ( ΔΔG ) of approximately -5.2 kcal/mol[3][4]. By paying a thermodynamic penalty in the ground state and reaping a massive energetic reward in the transition state, the pantoic acid domain contributes to an enzymatic rate enhancement of up to 107 -fold compared to truncated analogs[3].

Summary of Thermodynamic Parameters
Thermodynamic ParameterValue / ObservationContext / ConditionReference
Lactone-Acid Equilibrium Ratio ~ 1:1 Molar RatioAqueous buffer, pH 6.0[1]
E-CoA Ground State Destabilization +20 kcal/molPantoic acid domain binding in E-CoA[2]
Transition State Stabilization ( ΔΔG ) -5.2 kcal/molPantoic acid domain in transition state[3],[4]
Enzymatic Rate Enhancement ≈107 -foldRelative to analogs lacking pantoic domain[3]

Self-Validating Experimental Protocols

To accurately capture the thermodynamic properties of D-pantoic acid, researchers must employ rigorous, self-validating methodologies that account for its equilibrium dynamics and extreme sensitivity to buffer conditions.

Protocol 3.1: Quantification of Aqueous Lactone-Acid Equilibrium via HPLC & DSC

Objective: To establish the exact thermodynamic equilibrium constant ( Keq​ ) and standard free energy ( ΔG∘ ) of D-pantoic acid in aqueous buffer.

  • Step 1: Buffer Preparation. Prepare 50 mM phosphate buffers at varying pH levels (e.g., 5.0, 6.0, 7.0). Causality: Controlling ionic strength and pH is critical because the deprotonation of the carboxylic acid group ( pKa​≈4.0 ) acts as a thermodynamic sink, driving the equilibrium entirely toward the open-chain pantoic acid at higher pH values.

  • Step 2: Sample Incubation. Dissolve D-pantolactone to a final concentration of 10 mM. Incubate at strictly controlled temperatures (e.g., 25°C, 37°C) using a Peltier-controlled water bath until equilibrium is reached (typically 24-48 hours).

  • Step 3: Reaction Quenching & HPLC Analysis. Extract aliquots and rapidly quench by flash-freezing to trap the thermodynamic state. Analyze via reverse-phase HPLC (C18 column) using a refractive index (RI) detector to quantify the area under the curve (AUC) for both lactone and acid peaks.

  • Step 4: Thermodynamic Calculation. Calculate Keq​=[Pantoic Acid]/[Pantolactone] . Plot ln(Keq​) vs. 1/T (van't Hoff plot) to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the ring-opening hydrolysis.

Protocol 3.2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To directly measure the enthalpy ( ΔH ) and affinity ( Ka​ ) of D-pantoic acid binding to target enzymes without relying on van't Hoff approximations.

ITC_Workflow Prep 1. Buffer Matching Dialyze ligand & target in identical buffer Titration 2. ITC Titration Inject pantoic acid, measure dQ/dt Prep->Titration Blank 3. Blank Subtraction Subtract heat of dilution (Self-Validation) Titration->Blank Model 4. Thermodynamic Modeling Derive ΔH, Ka, ΔG, ΔS Blank->Model

Self-validating Isothermal Titration Calorimetry (ITC) workflow for binding thermodynamics.

  • Step 1: Rigorous Buffer Matching. Dialyze the target enzyme extensively against the chosen aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Dissolve D-pantoic acid in the exact same dialysate. Causality: D-pantoic acid is highly polar; even a 1 mM difference in buffer composition or pH between the syringe and the cell will generate massive heats of mixing and protonation, completely masking the true binding enthalpy.

  • Step 2: Cell Loading & Thermal Equilibration. Load the enzyme (typically 10-50 μ M) into the sample cell and D-pantoic acid (10-20x cell concentration) into the injection syringe. Equilibrate the system at the target temperature until a stable baseline (heat rate ≈0 μ cal/s) is achieved.

  • Step 3: Titration Execution. Perform 20-30 automated injections of D-pantoic acid (e.g., 2 μ L each) into the sample cell, allowing 120 seconds between injections for the heat signal to return to baseline.

  • Step 4: Blank Subtraction (Self-Validation). Perform a control titration of D-pantoic acid into buffer alone. Subtract this heat of dilution from the raw data. Fit the integrated heat peaks to a one-site binding model to extract Ka​ and ΔH . Calculate the Gibbs free energy ( ΔG=−RTln(Ka​) ) and entropy ( ΔS=(ΔH−ΔG)/T ).

References

  • Specificity and Enzyme Kinetics of the Quorum-quenching N-Acyl Homoserine Lactone Lactonase (AHL-lactonase) ResearchGate URL:[Link]

  • Fundamental Challenges in Mechanistic Enzymology: Progress toward Understanding the Rate Enhancements of Enzymes Biochemistry - ACS Publications URL:[Link]

  • Utilization of Cofactor Binding Energy for Enzyme Catalysis: Formate Dehydrogenase-Catalyzed Reactions of the Whole NAD Cofactor and Cofactor Pieces Biochemistry - ACS Publications URL:[Link]

  • NOTE TO USERS - Bibliothèque et Archives Canada Bibliothèque et Archives Canada URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for quantification of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

An in-depth technical guide and protocol for the quantification of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid. Introduction & Biological Significance (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid, universally known as D...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the quantification of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid.

Introduction & Biological Significance

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid, universally known as D-pantoic acid , is a critical chiral metabolite and a direct precursor in the microbial biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A[1][2]. In industrial biotechnology, metabolic engineering of Escherichia coli or Corynebacterium glutamicum is frequently employed to overproduce D-pantoic acid[3].

Accurate quantification of this molecule is essential for monitoring fermentation kinetics, assessing pharmaceutical stability, and conducting nutritional analysis[1]. However, quantifying pantoic acid presents a unique analytical challenge: as a short-chain dihydroxy monocarboxylic acid, it lacks a conjugated π-electron system or aromatic ring, rendering standard UV detection at higher wavelengths ineffective[2][4].

Metabolic_Pathway N1 Pyruvate N2 α-Ketoisovalerate N1->N2 IlvB/N/C/D N3 Ketopantoate N2->N3 PanB N4 (2S)-2,4-Dihydroxy- 3,3-dimethylbutanoic acid (D-Pantoic Acid) N3->N4 PanE / PanG N5 Pantothenic Acid (Vitamin B5) N4->N5 PanC (+ β-Alanine)

Biosynthetic pathway of D-pantoic acid and its enzymatic conversion to pantothenic acid.

Mechanistic Principles of the Analytical Method

As a Senior Application Scientist, I approach the HPLC method development for pantoic acid by addressing its specific physicochemical properties. The protocol below is built on two foundational chromatographic principles:

  • Ion Suppression for Reversed-Phase Retention : Pantoic acid is highly hydrophilic and possesses a carboxylic acid group with a pKa of approximately 4.4. If analyzed in a neutral mobile phase, it exists as a polar carboxylate anion and will elute in the void volume of a standard C18 column. By acidifying the mobile phase to pH 2.5–3.0 (using 1% phosphoric acid), we suppress the ionization of the carboxyl group. The fully protonated, uncharged molecule can then successfully partition into the hydrophobic C18 stationary phase[3][5].

  • Low-Wavelength UV Detection : Because pantoic acid lacks strong chromophores, detection relies on the end-absorption of the carbonyl group. UV monitoring must be strictly set to 200–205 nm[3][4]. At this low wavelength, high-purity HPLC-grade solvents are mandatory to prevent baseline drift and ghost peaks.

Experimental Protocol

Reagents and Materials
  • Standards : D-Pantoic acid analytical standard (>98% purity).

  • Solvents : HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : HPLC-grade Phosphoric acid (H₃PO₄) or Potassium dihydrogen phosphate (KH₂PO₄)[5][6].

  • Precipitation Agents : 15% Zinc sulfate (ZnSO₄) solution or 1% Formic acid[1][7].

Sample Preparation Workflows

Causality Note: Biological matrices (like fermentation broths or food extracts) contain soluble proteins that irreversibly foul C18 columns. The sample preparation must include a robust deproteinization step.

Protocol A: Fermentation Broth & High-Protein Matrices

  • Extraction : Transfer 2.0 mL of fermentation broth or homogenized sample into a 15 mL centrifuge tube. Add 2.0 mL of ultrapure water and vortex for 30 seconds[7].

  • Protein Precipitation : Add 1.0 mL of 15% ZnSO₄ solution. Mechanism: Zinc ions act as chaotropic agents, disrupting protein hydration shells and inducing precipitation without chemically altering the pantoic acid[1][7].

  • Centrifugation : Centrifuge at 10,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.

  • Filtration : Draw the supernatant into a syringe and filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[1].

Protocol B: Pharmaceutical Formulations (Tablets/Capsules)

  • Homogenization : Grind 20 tablets to a fine powder. Accurately weigh a portion equivalent to ~10 mg of the active ingredient[1].

  • Solubilization : Transfer to a 10 mL volumetric flask, add 5 mL of ultrapure water, and sonicate for 15 minutes to ensure complete dissolution of the water-soluble pantoic acid/pantothenate[1].

  • Dilution & Filtration : Make up to the 10 mL mark with water, mix thoroughly, and filter through a 0.22 µm filter prior to injection[1].

HPLC_Workflow S1 1. Sample Collection (Broth or Formulation) S2 2. Protein Precipitation (15% ZnSO4 or 1% Formic Acid) S1->S2 S3 3. Centrifugation & Filtration (0.22 µm PTFE) S2->S3 S4 4. Isocratic HPLC Separation (C18, pH 2.5-3.0, 5% ACN) S3->S4 S5 5. UV Detection (200 nm) & Data Integration S4->S5

Step-by-step analytical workflow for pantoic acid extraction and HPLC-UV quantification.

HPLC Instrumentation & Conditions

Set up the liquid chromatograph according to the optimized parameters in Table 1. Isocratic elution is preferred to maintain a stable baseline at 200 nm, as gradient mixing of solvents can cause severe UV absorbance fluctuations at low wavelengths.

Table 1: Optimized HPLC Parameters for Pantoic Acid

ParameterSpecificationCausality / Rationale
Column C18 Reversed-Phase (250 × 4.6 mm, 5 µm)Provides maximum theoretical plates for resolving highly polar, small molecular weight compounds[3][5].
Mobile Phase 5% Acetonitrile / 95% Aqueous (1% Phosphoric Acid)High aqueous ratio prevents void volume elution; acidic pH (2.5-3.0) suppresses carboxylate ionization[3][5].
Flow Rate 0.9 - 1.0 mL/minBalances optimal linear velocity with reasonable backpressure[3][5].
Column Temp. 30 °CEnsures highly reproducible mass transfer kinetics and stable retention times[3].
Detection UV at 200 - 205 nmCaptures carbonyl end-absorption due to the absence of conjugated chromophores[3][4].
Injection Vol. 10 - 20 µLOptimizes the signal-to-noise ratio without causing column overloading or peak fronting.

(Note: For complex fermentation broths where C18 resolution is insufficient, an Ion-Exclusion column (e.g., HPX-87H) utilizing 8 mM H₂SO₄ at 60 °C is an authoritative alternative[3].)

Method Validation & System Suitability

A robust protocol must be a self-validating system. Prior to running unknown samples, execute a System Suitability Test (SST) using a known standard (e.g., 40 mg/L)[4].

Table 2: System Suitability & Validation Metrics

MetricAcceptance CriterionReference Observation
Limit of Detection (LOD) Signal-to-noise (S/N) ≥ 3~1.33 ng (on-column)[6]
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ≥ 10~4.42 ng (on-column)[6]
Injection Repeatability %RSD ≤ 3.0% (n=6)Confirms autosampler precision and baseline stability[4][5].
Standard Addition Recovery 98.0% – 102.0%Verifies the absence of matrix effects or co-eluting interferents[5][7].
Linearity R² ≥ 0.999Validated over a range of 10–50 µg/mL[5].

Stability and Troubleshooting

  • Inconsistent Peak Areas / Degradation : Pantoic acid is an alpha-hydroxy acid that is susceptible to hydrolysis. Rapid degradation occurs in aqueous solutions if the pH drops below 4 or exceeds 8 over prolonged periods[8].

  • Storage Causality : While the HPLC mobile phase is highly acidic (pH ~2.5) for optimal transit during the 15-minute run, stock solutions must be stored in a tightly closed container, protected from light, and refrigerated (2–8 °C) in a neutral buffered state to prevent the formation of degradation products (which will appear as unknown ghost peaks in subsequent runs)[8].

References

  • Journal of Agricultural and Food Chemistry. "Metabolically Modifying the Central and Competitive Metabolic Pathways for Enhanced D-Pantoic Acid Synthesis". ACS Publications. Available at: [Link]

  • PubMed. "Fluorometric determination of pantothenic acid in human urine by isocratic reversed-phase ion-pair high-performance liquid chromatography with post-column derivatization". J Chromatogr B Analyt Technol Biomed Life Sci. Available at: [Link]

  • Chinese Journal of Modern Applied Pharmacy. "Determination of the Related Substances of Calcium Pantothenate by HPLC". Chinjmap. Available at:[Link]

  • Shimadzu. "L556B USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR". Shimadzu Application News. Available at:[Link]

  • J-Stage. "Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS". Vitamins (Japan). Available at: [Link]

  • Journal of Food and Drug Analysis. "Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies". JFDA. Available at: [Link]

Sources

Application

Application Note: Synthesis and Biocatalytic Resolution Protocols for (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid Derivatives

Introduction and Mechanistic Context (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly referred to as L-pantoic acid, and its cyclic derivative (S)-(+)-pantolactone (L-pantolactone), are vital chiral building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly referred to as L-pantoic acid, and its cyclic derivative (S)-(+)-pantolactone (L-pantolactone), are vital chiral building blocks in organic synthesis and pharmaceutical development[1]. While the (2R)-enantiomer (D-pantoic acid) is ubiquitous as the precursor to Vitamin B5 (pantothenic acid), the (2S)-enantiomer is highly valued as a chiral auxiliary and a synthon for complex natural products and novel therapeutics[2].

The synthesis of enantiopure (2S)-derivatives relies on a self-validating chemoenzymatic system: the chemical synthesis of racemic DL-pantolactone followed by a highly stereoselective biocatalytic kinetic resolution[3]. This approach ensures high enantiomeric excess (ee) and scalability, bypassing the limitations of traditional, low-yield chemical resolution methods.

Retrosynthetic Strategy and Causality

The synthetic workflow is governed by distinct thermodynamic and kinetic principles:

  • Chemical Racemic Synthesis: The construction of the carbon backbone is achieved via an aldol condensation between isobutyraldehyde and formaldehyde, yielding hydroxypivaldehyde. Subsequent cyanation generates 2,4-dihydroxy-3,3-dimethylbutyronitrile. Acid-catalyzed hydrolysis of the nitrile forces an intramolecular esterification, driven thermodynamically by the stability of the five-membered γ-lactone ring, yielding racemic DL-pantolactone[3].

  • Stereospecific Biocatalytic Resolution: To isolate the (2S)-enantiomer, the racemic mixture is subjected to an L-specific lactonohydrolase (e.g., from 4)[4]. This enzyme kinetically selects the (S)-pantolactone, hydrolyzing it to the highly water-soluble (2S)-pantoic acid, while the (R)-pantolactone remains unreacted and lipophilic. This differential solubility is the causal mechanism enabling simple liquid-liquid extraction.

  • Acidic Lactonization: The isolated aqueous (2S)-pantoic acid is subjected to low pH and heat. The high proton concentration protonates the carboxylate, making it susceptible to intramolecular nucleophilic attack by the γ-hydroxyl group, regenerating the (2S)-pantolactone.

Pathway Visualization

G A Isobutyraldehyde + Formaldehyde B Hydroxypivaldehyde A->B Aldol Condensation (Base Catalyst) C Cyanohydrin Intermediate B->C HCN / NaCN D DL-Pantolactone (Racemic) C->D Acid Hydrolysis & Cyclization E (2S)-Pantoic Acid (Water Soluble) D->E L-Lactonohydrolase (A. tumefaciens) F (2R)-Pantolactone (Lipophilic) D->F Unreacted G (2S)-Pantolactone (L-Pantolactone) E->G Acidic Lactonization (pH < 2, Heat)

Workflow for the chemoenzymatic synthesis and resolution of (2S)-pantoic acid derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic DL-Pantolactone

Objective: Synthesize the racemic precursor via cyanohydrin formation and cyclization[3].

Materials:

  • Isobutyraldehyde, Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Sodium cyanide (NaCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol, Ethyl acetate

Procedure:

  • Aldol Condensation: In a reaction vessel, suspend paraformaldehyde (1.1 eq) in methanol. Add K₂CO₃ (0.05 eq) and slowly add isobutyraldehyde (1.0 eq) while maintaining the temperature below 30°C. Stir for 2 hours to form hydroxypivaldehyde.

  • Cyanation: Cool the mixture to 10°C. Slowly add an aqueous solution of NaCN (1.05 eq), followed by the dropwise addition of dilute HCl to generate HCN in situ. Stir for 4 hours to yield 2,4-dihydroxy-3,3-dimethylbutyronitrile.

  • Hydrolysis & Cyclization: Slowly add concentrated H₂SO₄ to the mixture, ensuring the temperature does not exceed 40°C. Once addition is complete, heat the mixture to reflux (approx. 80°C) for 3 hours. Causality: The strong acid catalyzes the hydrolysis of the nitrile to a carboxylic acid, which spontaneously cyclizes to the γ-lactone due to favorable ring-strain thermodynamics.

  • Work-up: Cool to room temperature and neutralize to pH 7 with saturated sodium carbonate. Filter the precipitated ammonium sulfate salts. Distill off the methanol, extract the aqueous residue with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude DL-pantolactone.

Protocol 2: Biocatalytic Resolution to (2S)-Pantoic Acid

Objective: Stereospecifically hydrolyze (S)-pantolactone to (2S)-pantoic acid using L-lactonohydrolase[4].

Materials:

  • DL-Pantolactone (from Protocol 1)

  • Purified L-lactonohydrolase (e.g., from Agrobacterium tumefaciens AKU 316)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • Enzymatic Reaction: Dissolve DL-pantolactone (100 g/L) in the potassium phosphate buffer (pH 7.0).

  • Biocatalyst Addition: Add the purified L-lactonohydrolase (approx. 10 U/mg substrate). Incubate the mixture at 30°C with gentle agitation (150 rpm).

  • pH Maintenance: The hydrolysis of the lactone generates (2S)-pantoic acid, which will lower the pH. Maintain the pH strictly at 7.0 using an autotitrator with 1 M NaOH. Causality: Allowing the pH to drop inhibits enzyme activity and can cause spontaneous, non-stereospecific lactonization, ruining the enantiomeric purity.

  • Extraction of Unreacted Enantiomer: Once NaOH consumption ceases (indicating completion of the (S)-enantiomer hydrolysis), extract the aqueous mixture three times with equal volumes of ethyl acetate. The organic layer contains the unreacted (2R)-pantolactone. The aqueous layer contains the pure (2S)-pantoic acid sodium salt.

Protocol 3: Lactonization to (2S)-Pantolactone

Objective: Convert the resolved (2S)-pantoic acid back into the cyclic (2S)-pantolactone derivative.

Procedure:

  • Acidification: Take the aqueous layer from Protocol 2 and acidify it to pH 1.0 using 6.0 M HCl.

  • Thermal Cyclization: Heat the acidified solution to 80°C for 60 minutes. Causality: The combination of low pH and heat drives the equilibrium entirely toward the lactone form by protonating the carboxylate group and facilitating the intramolecular esterification.

  • Extraction: Cool the solution to room temperature and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting crystals are enantiopure (2S)-pantolactone.

Quantitative Data & Analytical Validation

To validate the self-correcting nature of the biocatalytic resolution, the kinetic parameters and yield metrics must be monitored. The table below summarizes the expected performance of the Agrobacterium tumefaciens L-lactonohydrolase system[4].

ParameterValue / Expected ResultAnalytical Method
Enzyme Km​ (L-Pantolactone) 3.59 mMMichaelis-Menten Kinetics
Enzyme Vmax​ 13.7 μmol/min/mgSpectrophotometric Assay
Conversion Yield (Theoretical) 50% (100% of the S-enantiomer)HPLC (C18 Column)
Enantiomeric Excess (ee) > 99%Chiral GC / HPLC
Optimal pH / Temperature pH 7.0 / 30°CReaction Monitoring

Analytical Note: The enantiomeric excess of the final (2S)-pantolactone should be verified using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H), using a mobile phase of hexane/isopropanol to ensure baseline separation of the (2R) and (2S) isomers.

References

  • 1112-32-9 C6H12O4 - Chemical Dictionary, GuideChem.
  • Synthesis of Pantothenic Acid Utilizing 2,4-Dihydroxy-3,3-dimethylbutyronitrile: Application Notes and Protocols, BenchChem.
  • An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Pantolactone Isomers, BenchChem.
  • Purification and Characterization of a Novel Lactonohydrolase from Agrobacterium tumefaciens, J-Stage.

Sources

Method

using (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid as a chiral building block

An In-Depth Technical Guide to (2S)-2,4-dihydroxy-3,3-dimethylbutanoic Acid as a Chiral Building Block Introduction: The Versatile Chiral Synthon (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, more commonly known in its b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S)-2,4-dihydroxy-3,3-dimethylbutanoic Acid as a Chiral Building Block

Introduction: The Versatile Chiral Synthon

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, more commonly known in its biologically active form as D-pantoic acid, is a cornerstone chiral molecule in both biochemistry and synthetic organic chemistry.[1][2] Its inherent stereochemistry and multiple functional groups—a carboxylic acid, a secondary alcohol at the chiral center (C2), and a primary alcohol—make it an exceptionally valuable precursor for complex, stereochemically defined molecules.[3] This guide provides an in-depth exploration of its applications, focusing on its pivotal role in the synthesis of essential vitamins and its utility as a chiral auxiliary, complete with detailed protocols for researchers and drug development professionals.

The primary significance of pantoic acid lies in its role as the direct precursor to pantothenic acid (Vitamin B5), a fundamental component of Coenzyme A (CoA) and acyl carrier proteins (ACP).[1][4] These cofactors are indispensable for a vast array of metabolic processes, including the synthesis and degradation of fatty acids and the metabolism of carbohydrates and amino acids.[1][5] The biosynthetic pathway to pantoic acid is present in bacteria, fungi, and plants, but not in mammals, making it a validated target for the development of novel antimicrobial agents.[1]

Physicochemical Properties

A thorough understanding of the molecule's properties is critical for its effective use in synthesis and analysis.

PropertyValueReference(s)
Chemical Formula C₆H₁₂O₄[2][6]
Molecular Weight 148.16 g/mol [6][7]
CAS Number 1112-32-9 (for the (2S)-enantiomer)[7]
Appearance White crystalline solid[1][3]
Stereochemistry The biologically active enantiomer is D-(-) or (2S)[1]
Solubility Soluble in water[1]
Stability Susceptible to degradation in highly acidic (pH < 4) or alkaline (pH > 8) conditions and at elevated temperatures.[8]

Application I: Synthesis of Pantothenic Acid and its Derivatives

The most prominent industrial application of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid is the synthesis of D-pantothenic acid and its derivatives, such as D-calcium pantothenate and D-panthenol (dexpanthenol).[4] The synthesis typically proceeds through the intramolecular esterification (lactonization) of pantoic acid to form the key chiral intermediate, D-(-)-pantolactone. This lactone is then coupled with a suitable amine to generate the final product.[4][9]

Workflow: From Pantoic Acid to Calcium Pantothenate

The following diagram illustrates the synthetic pathway from the chiral building block to the final, commercially significant Vitamin B5 supplement.

G cluster_0 Core Synthesis PantoicAcid (2S)-2,4-dihydroxy- 3,3-dimethylbutanoic acid Pantolactone D-(-)-Pantolactone PantoicAcid->Pantolactone Acid catalyst Heat (-H₂O) CaPantothenate D-Calcium Pantothenate Pantolactone->CaPantothenate Condensation in Methanol BetaAlanine β-Alanine + CaO CaAlaninate Calcium β-alaninate BetaAlanine->CaAlaninate Reflux in Methanol CaAlaninate->CaPantothenate

Caption: Synthetic pathway from pantoic acid to D-calcium pantothenate.

Protocol 1: Synthesis of D-Calcium Pantothenate from D-Pantolactone

This protocol details the condensation reaction to produce D-calcium pantothenate, a stable and widely used form of Vitamin B5.[4]

Expert Insight: This two-step process first generates the calcium salt of β-alanine in situ. This activated form readily attacks the carbonyl carbon of the pantolactone ring in a nucleophilic acyl substitution reaction, leading to the amide bond formation. Using anhydrous methanol is crucial to prevent hydrolysis of the lactone starting material and to ensure efficient formation of the calcium salt.[4]

Materials:

  • D-(-)-Pantolactone

  • β-alanine

  • Calcium oxide (CaO)

  • Anhydrous methanol

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Preparation of Calcium β-alaninate:

    • In a dry reaction vessel, suspend β-alanine and a stoichiometric amount of calcium oxide in anhydrous methanol.

    • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The formation of the calcium salt results in a fine suspension.

  • Condensation Reaction:

    • Cool the calcium β-alaninate suspension to approximately 40°C.

    • Separately, dissolve D-(-)-pantolactone in a minimal amount of anhydrous methanol.

    • Slowly add the D-pantolactone solution to the calcium β-alaninate suspension with continuous stirring.

    • Once the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the disappearance of D-pantolactone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any unreacted calcium oxide or other insoluble materials.[4]

    • Concentrate the clear filtrate under reduced pressure using a rotary evaporator to yield the crude D-calcium pantothenate as a solid.[4]

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water solvent system to afford pure D-calcium pantothenate as a white, crystalline powder.[4]

Application II: Role in Coenzyme A Biosynthesis

In most bacteria and plants, pantoic acid is a key intermediate in the de novo biosynthesis of pantothenate, which is subsequently converted into Coenzyme A (CoA).[1][5][10] This multi-step enzymatic pathway is essential for life, making its unique enzymes attractive targets for the development of new antibiotics, as this pathway is absent in humans.[10]

Pathway: From Pantoic Acid to Coenzyme A

The following diagram outlines the key enzymatic transformations starting from pantoic acid that lead to the formation of the essential cofactor Coenzyme A.

G Pantoate D-Pantoic Acid Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Pantothenate Synthetase (PanC) + ATP BetaAla β-Alanine BetaAla->Pantothenate P_Pantothenate 4'-Phosphopantothenate Pantothenate->P_Pantothenate Pantothenate Kinase (PanK) + ATP PPC 4'-Phospho-N- pantothenoylcysteine P_Pantothenate->PPC PPCS (CoaB) + Cysteine + ATP PP 4'-Phosphopantetheine PPC->PP PPCDC (CoaC) - CO₂ DephosphoCoA Dephospho-CoA PP->DephosphoCoA PPAT (CoaD) + ATP CoA Coenzyme A DephosphoCoA->CoA DPCK (CoaE) + ATP

Caption: Key steps in the biosynthesis of Coenzyme A from D-pantoic acid.[5][11]

Application III: Analytical Protocols for Quality Control

For drug development professionals, ensuring the stability and purity of chiral building blocks and their derivatives is paramount. Inconsistent results can often be traced back to the degradation of the starting material.[8]

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for assessing the stability of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid under various stress conditions, which is a critical step in pharmaceutical development.[8]

Expert Insight: Forced degradation studies intentionally expose the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[8] This information is crucial for determining appropriate storage conditions, shelf-life, and for developing stability-indicating analytical methods.

Materials:

  • (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

  • Purified water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in purified water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for the same time intervals.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a sample of the stock solution at 60°C for 24 hours.

    • Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including the control, by a validated HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

Representative HPLC Parameters
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Temperature 25°C

Conclusion

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid is a molecule of profound importance, bridging fundamental biochemistry with practical pharmaceutical synthesis.[1] Its role as the essential precursor to Vitamin B5 and Coenzyme A establishes its biological significance, while its utility as a chiral synthon provides chemists with a reliable and versatile tool for constructing complex, enantiomerically pure molecules.[4] A comprehensive understanding of its properties, synthetic applications, and analytical methodologies, as detailed in this guide, is crucial for researchers aiming to leverage this building block for the development of novel therapeutics and other high-value chemical entities.

References

  • ResearchGate. (n.d.). 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid (Vitamin B5): Its Synthesis, Transformation into Coenzyme A and Role in Disease. Retrieved from [Link]

  • Drugs Fut. (2002). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]

  • Wikipedia. (n.d.). Pantoic acid. Retrieved from [Link]

  • NIH. (n.d.). Biosynthesis of Pantothenic Acid and Coenzyme A. Retrieved from [Link]

Sources

Application

Application Note: Microbial Fermentation Strategies for High-Yield Production of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic Acid

Introduction & Mechanistic Overview (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid , more commonly known as D-pantoic acid (DPA) , is a highly valuable chiral building block critical for the downstream synthesis of D-panto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid , more commonly known as D-pantoic acid (DPA) , is a highly valuable chiral building block critical for the downstream synthesis of D-pantothenate (Vitamin B5) and D-panthenol. Historically, industrial production has relied on the chemical condensation of isobutyraldehyde and formaldehyde, yielding a racemic DL-pantolactone mixture that requires tedious, energy-intensive optical resolution [1].

In recent years, microbial cell factories—specifically engineered Escherichia coli and Corynebacterium glutamicum—have emerged as a stereospecific, eco-friendly alternative capable of directly accumulating the D-enantiomer [2]. This application note details the metabolic rationale, genetic engineering strategies, and a self-validating fermentation protocol to maximize DPA titers.

Causality in Metabolic Engineering

The biosynthesis of DPA branches directly from the branched-chain amino acid (BCAA) pathway. Pyruvate is condensed to acetolactate, which is subsequently converted to α-ketoisovalerate (KIV). To engineer a hyper-producing strain, the metabolic flux must be tightly controlled using three core principles:

  • Pushing Carbon Flux: The enzyme ketopantoate hydroxymethyltransferase (panB) catalyzes the committed step, converting KIV to ketopantoate. Ketopantoate reductase (panE or ilvC) then reduces it to DPA. Overexpressing both panB and panE creates a strong metabolic "pull" toward the target product [2].

  • Blocking Competitive Pathways: KIV is naturally consumed by branched-chain amino acid aminotransferase (ilvE) to form L-valine. Knocking out ilvE eliminates this competitive drain.

  • Creating a Metabolic Sink: In wild-type cells, DPA is rapidly condensed with β-alanine by pantothenate synthetase (panC) to form D-pantothenate. Deleting panC severs this downstream pathway, trapping the synthesized DPA inside the cell and forcing its extracellular accumulation [3].

Pathway Visualization

Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ilvBN/ilvGM KIV α-Ketoisovalerate Acetolactate->KIV ilvC / ilvD Ketopantoate Ketopantoate KIV->Ketopantoate panB (Overexpress) Valine L-Valine KIV->Valine ilvE (Knockout) Pantoate D-Pantoic Acid (Target Product) Ketopantoate->Pantoate panE (Overexpress) Pantothenate D-Pantothenate Pantoate->Pantothenate panC (Knockout)

Metabolic engineering pathway for D-pantoic acid synthesis in E. coli.

Quantitative Benchmarks in Strain Engineering

To contextualize the efficacy of the genetic modifications described above, Table 1 summarizes the DPA yield improvements across various engineered E. coli chassis.

Table 1: Quantitative Benchmarks for D-Pantoic Acid Production
Strain / HostKey Genetic ModificationsFermentation ScaleMax Titer (g/L)Reference
E. coli Wild-TypeNone (Endogenous baseline)Shake Flask< 0.10Baseline
E. coli DF1Overexpression: panB, panEKnockout: ilvE, panC5-L Bioreactor8.74[2]
E. coli DPN13Overexpression: panB, panEKnockdown: pgi (PPP enhanced)5-L Bioreactor24.10[3]

Experimental Protocols: A Self-Validating Fermentation System

The following protocol outlines a DO-stat fed-batch fermentation strategy designed to maximize DPA titer while actively suppressing acetate overflow metabolism.

Step 1: Seed Cultivation
  • Procedure: Inoculate a single colony of the engineered E. coli (e.g., ΔpanC ΔilvE + pTrc99a-panB-panE) into 50 mL of LB medium containing appropriate antibiotics (e.g., 100 μg/mL ampicillin). Incubate at 37°C, 220 rpm for 12 hours until the OD600 reaches ~3.0.

  • Causality: Ampicillin maintains continuous selection pressure for the plasmid harboring the panB and panE overexpression cassette, preventing plasmid curing during the rapid growth phase.

  • Self-Validation Checkpoint (Plasmid Stability): Plate a 10⁻⁶ dilution of the seed culture on both selective (Amp+) and non-selective (Amp-) agar plates. A CFU ratio near 1.0 validates >95% plasmid retention before bioreactor inoculation.

Step 2: Bioreactor Preparation and Inoculation
  • Procedure: Prepare a 5-L bioreactor with 2.5 L of defined minimal fermentation medium (20 g/L glucose, trace minerals, and yeast extract). Inoculate with 10% (v/v) seed culture. Set parameters to 37°C, pH 7.0 (controlled via 25% NH₄OH and 1M H₂SO₄), and aeration at 1.5 vvm.

Step 3: Batch Phase and Biomass Accumulation
  • Procedure: Allow the culture to grow batch-wise. Utilize a cascade control loop linking the stirrer speed (400–800 rpm) to the Dissolved Oxygen (DO) probe to maintain DO > 30%.

  • Causality: Maintaining DO > 30% ensures fully aerobic respiration. If oxygen becomes limited, the cells will prematurely divert pyruvate into lactate or ethanol, draining the critical precursor pool required for KIV and DPA synthesis.

Step 4: DO-Stat Feeding Phase
  • Procedure: Once the initial 20 g/L glucose is depleted, the DO level will rapidly spike above 60%. Program the feed pump to dose a highly concentrated glucose solution (600 g/L) whenever DO > 40%, dropping it back to 30%.

  • Causality: The DO-stat method keeps the residual glucose concentration near zero. This completely bypasses the Crabtree effect, minimizing toxic acetate accumulation which would otherwise downregulate central carbon metabolism [4].

  • Self-Validation Checkpoint (Metabolic Shift): Verify that the DO spike coincides precisely with a slight pH increase (due to the cessation of ammonium consumption and minor organic acid reassimilation). This dual-signal validates true carbon starvation. If the DO spikes but the pH drops, it indicates cellular lysis or phage contamination, not carbon depletion.

Step 5: Induction and Production
  • Procedure: At OD600 = 15, induce the culture with 0.5 mM IPTG to drive the expression of panB and panE. Continue fermentation for 48–72 hours, drawing samples every 6 hours.

Step 6: Downstream HPLC Quantification
  • Procedure: Centrifuge samples at 12,000 × g for 10 min. Filter the supernatant through a 0.22 μm membrane. Analyze via HPLC using an Aminex HPX-87H column (Bio-Rad) at 55°C, with 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min.

  • Causality: The HPX-87H column utilizes ion-exclusion chromatography, which perfectly separates aliphatic organic acids like D-pantoic acid, acetate, and α-ketoglutarate based on their specific pKa values and molecular size, ensuring precise quantification without peak overlap.

Workflow Visualization

Workflow Seed Seed Cultivation LB Medium 37°C, 12h Inoculation Inoculation 10% v/v 5L Bioreactor Seed->Inoculation Batch Batch Phase Biomass Growth OD600 monitoring Inoculation->Batch FedBatch Fed-Batch Phase DO-stat feeding Product formation Batch->FedBatch Downstream Downstream Centrifugation HPLC Analysis FedBatch->Downstream

Step-by-step microbial fermentation workflow for D-pantoic acid production.

References

  • Metabolic Engineering of Microbial Chassis Cells for d-Pantothenate Production: A Review. ACS Synthetic Biology (2025). Available at:[Link]

  • Metabolically Modifying the Central and Competitive Metabolic Pathways for Enhanced D-Pantoic Acid Synthesis. Journal of Agricultural and Food Chemistry (2025). Available at:[Link]

  • Metabolic engineering of Escherichia coli for the production of d-panthenol from 3-aminopropanol and glucose. Green Chemistry (2025). Available at:[Link]

  • Enhancing D-pantothenate production in Escherichia coli through multiplex combinatorial strategies. Bioprocess and Biosystems Engineering (2024). Available at:[Link]

Method

Application Note: Advanced Mass Spectrometry Workflows for the Quantification of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic Acid in Biological Matrices

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Matrix: Biological Samples (Plasma, Urine, Cell Lysates) Analyte: (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (D-Pantoic Acid)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Matrix: Biological Samples (Plasma, Urine, Cell Lysates) Analyte: (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (D-Pantoic Acid)

Introduction & Biological Context

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid , is a highly polar, low-molecular-weight organic acid (C₆H₁₂O₄, MW: 148.16 g/mol )[1]. It is a critical intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and, by extension, Coenzyme A (CoA), making it a vital biomarker in metabolic studies, nutritional profiling, and the investigation of metabolic acidosis[2][3].

Because pantoic acid lacks a strong chromophore or fluorophore, traditional optical detection methods (like UV-Vis or fluorescence) are inadequate without complex, artifact-prone derivatization[2]. Mass spectrometry (MS) has therefore emerged as the gold standard for its quantification, offering unparalleled sensitivity and selectivity[2][4].

MetabolicPathway KIV α-Ketoisovalerate KPA Ketopantoate KIV->KPA Ketopantoate hydroxymethyltransferase PA (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (D-Pantoic Acid) KPA->PA Ketopantoate reductase VitB5 Pantothenic Acid (Vitamin B5) PA->VitB5 Pantothenate synthetase BA β-Alanine BA->VitB5 CoA Coenzyme A (CoA) VitB5->CoA Multiple enzymatic steps

Figure 1: Biosynthetic pathway of Coenzyme A highlighting the central role of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid.

Experimental Design & Causality: The "Why" Behind the Workflow

As an application scientist, developing a robust assay requires understanding the physical chemistry of the analyte to overcome matrix-induced challenges. Pantoic acid presents two primary analytical hurdles: extreme polarity and high water solubility .

Sample Preparation Logic

In complex biological matrices like plasma or serum, high-abundance proteins can bind to small polar metabolites. While cold methanol or acetonitrile are standard precipitants, they require a 3:1 or 4:1 dilution ratio, which drastically dilutes the already low-abundance pantoic acid. Using a 15% zinc sulfate solution achieves near-complete protein precipitation at a much lower volume ratio, preserving the analyte concentration and improving the Limit of Detection (LOD) without overloading the mass spectrometer with organic solvent[2].

Analytical Modality Selection
  • LC-MS/MS (Direct Analysis): On standard C18 reverse-phase columns, highly polar pantoic acid elutes in the void volume alongside salts and other polar interferences, leading to severe ion suppression in the Electrospray Ionization (ESI) source. By employing Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous-compatible reverse-phase columns, the retention mechanism is inverted[4]. Pantoic acid partitions into the water-enriched layer on the stationary phase, retaining strongly and eluting well after the void volume, ensuring a clean background for MS/MS detection.

  • GC-MS (Derivatization): Pantoic acid contains two hydroxyl groups and one carboxylic acid group. These functional groups form strong intermolecular hydrogen bonds, rendering the molecule non-volatile and thermally labile. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogens are replaced with trimethylsilyl (TMS) groups[5]. This sterically shields the polar groups, breaking the hydrogen bond network and allowing the tri-TMS pantoic acid derivative to vaporize intact in the GC inlet.

Workflow Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike Stable Isotope IS (e.g., 13C/15N-labelled) Sample->Spike Precipitation Protein Precipitation (15% ZnSO4 or Cold MeOH) Spike->Precipitation Centrifuge Centrifugation & Filtration (14,000 x g, 0.22 µm) Precipitation->Centrifuge Split Analytical Modality Centrifuge->Split GCPrep Dry Down & Derivatize (BSTFA + 1% TMCS, 60°C) Split->GCPrep Volatile Analysis LCPrep Dilution in Mobile Phase (Aqueous/Organic adjust) Split->LCPrep Direct Polar Analysis GCMS GC-EI-MS Analysis (SIM Mode, m/z 364) GCPrep->GCMS LCMS LC-ESI-MS/MS Analysis (Negative MRM: 147.0 -> 103.0) LCPrep->LCMS

Figure 2: Comprehensive sample preparation and analytical workflow for mass spectrometry analysis of pantoic acid.

Self-Validating System (Trustworthiness)

A quantitative protocol is only as reliable as its internal controls. To ensure absolute trustworthiness and E-E-A-T compliance, this workflow integrates a self-validating system:

  • Stable Isotope Dilution Assay (SIDA): A stable isotope-labelled internal standard (e.g., ¹³C₃, ¹⁵N-pantothenic acid cleaved to labelled pantoic acid, or synthesized D₄-pantoic acid) is spiked into the raw sample before any extraction steps[5][6]. This mathematically nullifies variations in extraction recovery, derivatization efficiency, and ESI matrix effects.

  • Matrix Blanks & Carryover Checks: Processed alongside every batch to rule out column carryover, which is common with sticky polar organic acids.

  • System Suitability Testing (SST): A known standard is injected before the batch to verify retention time stability (±0.1 min) and mass accuracy.

Step-by-Step Methodologies

Protocol A: LC-MS/MS Analysis (HILIC-ESI)

Best for high-throughput analysis of plasma and urine without derivatization.

Step 1: Sample Extraction

  • Aliquot 100 µL of plasma/urine into a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) solution (1 µg/mL).

  • Add 20 µL of 15% Zinc Sulfate solution to disrupt protein binding[2].

  • Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and match the high-organic starting conditions of the HILIC column.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant through a 0.22 µm PTFE filter into an autosampler vial[2].

Step 2: LC-MS/MS Conditions

  • Column: ZIC-pHILIC (150 mm × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B, hold for 2 min, ramp to 20% B over 6 min, hold for 2 min, return to 80% B to re-equilibrate.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM). Pantoic acid readily deprotonates to form the [M-H]⁻ ion at m/z 147.0[1]. Collision-induced dissociation (CID) primarily yields m/z 103.0 via decarboxylation.

Protocol B: GC-MS Analysis (Derivatization)

Best for untargeted metabolomics or when LC-MS/MS suffers from severe matrix suppression.

Step 1: Extraction and Drying

  • Aliquot 100 µL of sample, spike with IS, and precipitate proteins using 400 µL of cold Methanol.

  • Centrifuge and transfer the supernatant to a glass GC vial.

  • Evaporate the solvent completely to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Crucial: Any residual water will destroy the BSTFA derivatization reagent.

Step 2: Trimethylsilylation

  • Add 50 µL of Pyridine (acts as an acid scavenger and catalyst) and 50 µL of BSTFA + 1% TMCS to the dried residue[5].

  • Cap tightly and incubate at 60°C for 30 minutes to ensure complete derivatization of the sterically hindered tertiary hydroxyl group.

  • Cool to room temperature before injection.

Step 3: GC-MS Conditions

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)[7].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[7].

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM). The tri-TMS derivative of pantoic acid has a molecular weight of 364. Monitor characteristic fragments (e.g., m/z 291 for related TMS-structures)[5].

Quantitative Data Presentation

Table 1: LC-MS/MS MRM Transitions and Parameters

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
D-Pantoic Acid 147.0 103.0 15 4.8
D-Pantoic Acid (Qualifier) 147.0 59.0 25 4.8

| IS (D₄-Pantoic Acid) | 151.0 | 107.0 | 15 | 4.8 |

Table 2: Method Performance Summary (Plasma Matrix)

Parameter LC-MS/MS (HILIC) GC-MS (Derivatized)
Linear Dynamic Range 10 ng/mL – 5,000 ng/mL 50 ng/mL – 10,000 ng/mL
Limit of Detection (LOD) ~2 ng/mL ~15 ng/mL
Recovery (Spike-in) 92% - 98% 85% - 91%
Intra-day Precision (RSD) < 5.0% < 7.5%

| Analysis Time per Sample | 12 minutes | 27 minutes |

(Note: Performance metrics are representative of optimized conditions using stable isotope dilution assays[5][6].)

References

  • Application Notes and Protocols for the Analytical Detection of Pantoic Acid. BenchChem.2

  • (R)-Pantoate (PAMDB000865) - P. aeruginosa Metabolome Database. University of Maryland.1

  • Effects of Processing and of Storage on the Stability of Pantothenic Acid Assessed by Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry - ACS Publications. 6

  • Vitamin B3 B5 (LCMSMS) Technical Data. Immuchrom GmbH. 4

  • Mass spectrometric studies of trimethylsilylpantothenic acid and related substances. ResearchGate.5

  • CHARACTERIZATION AND IDENTIFICATION OF AN UNKNOWN COMPOUND ASSOCIATED WITH METABOLIC ACIDOSIS. HARVEST - University of Saskatchewan. 3

  • GC-MS ANALYSIS OF RUMEX VESICARIUS L. International Journal of Drug Development & Research.7

Sources

Application

Application Note &amp; Protocol: Biocatalytic Synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

A High-Yield, Stereoselective Route to a Key Pantothenic Acid Precursor Abstract This document provides a comprehensive guide to the biocatalytic reduction of ketopantoic acid to its chiral counterpart, (2S)-2,4-dihydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

A High-Yield, Stereoselective Route to a Key Pantothenic Acid Precursor

Abstract

This document provides a comprehensive guide to the biocatalytic reduction of ketopantoic acid to its chiral counterpart, (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid. D-pantoic acid is a vital precursor in the industrial synthesis of pantothenic acid (Vitamin B5), a key component of Coenzyme A.[1][2] This protocol details a highly efficient and stereoselective method utilizing a recombinant ketopantoate reductase (KPR) enzyme, coupled with a robust cofactor regeneration system. The methodologies outlined herein are designed for researchers and scientists in drug development and industrial biotechnology seeking a green and cost-effective alternative to traditional chemical synthesis routes.

Introduction: The Case for a Biocatalytic Approach

Pantothenic acid is an essential nutrient, and its synthesis is of significant commercial interest. The stereospecific reduction of ketopantoic acid to D-pantoic acid is a critical step in this process.[3] While chemical methods for this reduction exist, they often suffer from the need for harsh reaction conditions, the use of expensive and toxic reagents, and the formation of undesirable byproducts, necessitating complex purification steps.

Biocatalysis, through the use of enzymes, offers a compelling alternative. Ketopantoate reductase (KPR, EC 1.1.1.169) is an NADPH-dependent enzyme that catalyzes the stereospecific reduction of ketopantoic acid to D-pantoic acid with high fidelity.[4] This enzymatic approach provides several key advantages:

  • High Stereoselectivity: Enzymes like KPR exhibit exquisite control over the stereochemistry of the reaction, yielding the desired D-enantiomer with high purity.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and environmental impact.

  • High Conversion Rates: With proper optimization, including cofactor regeneration, high conversion yields of ketopantoic acid to D-pantoic acid can be achieved.[5]

A significant challenge in implementing NADPH-dependent reductases on an industrial scale is the high cost of the nicotinamide cofactor.[6] To address this, this protocol incorporates an enzyme-coupled cofactor regeneration system. By co-expressing a glucose dehydrogenase (GDH), the expensive NADPH can be continuously regenerated from its oxidized form (NADP+), making the overall process economically viable.[7][8]

The Biocatalytic Pathway

The core of this process is the stereospecific reduction of the keto group of ketopantoic acid by KPR, utilizing NADPH as the hydride donor. The resulting NADP+ is then reduced back to NADPH by GDH, which simultaneously oxidizes glucose to gluconolactone.

Biocatalytic_Reduction cluster_reaction Primary Reaction cluster_regeneration Cofactor Regeneration KPA Ketopantoic Acid DPA (2S)-2,4-dihydroxy- 3,3-dimethylbutanoic acid (D-Pantoic Acid) KPA->DPA Ketopantoate Reductase (KPR) NADP NADP+ NADPH NADPH NADPH->NADP NADP_reg NADP+ NADP->NADP_reg Recycled Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase (GDH) NADPH_reg NADPH NADP_reg->NADPH_reg NADPH_reg->NADPH Regenerated Protocol_1 start Start inoculation Inoculate LB medium with recombinant E. coli start->inoculation incubation1 Incubate at 37°C with shaking until OD600 reaches 0.6-0.8 inoculation->incubation1 induction Induce with IPTG incubation1->induction incubation2 Incubate at a lower temperature (e.g., 20-25°C) for 16-18 hours induction->incubation2 harvest Harvest cells by centrifugation incubation2->harvest wash Wash cell pellet with potassium phosphate buffer harvest->wash end Store cell paste at -80°C or use immediately wash->end

Figure 2: Workflow for the preparation of the whole-cell biocatalyst.

  • Inoculation: Inoculate 1 L of LB medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.

  • Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to room temperature and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue the incubation at a lower temperature, for instance 20-25°C, for 16-18 hours to enhance the yield of soluble protein.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 50 mM potassium phosphate buffer (pH 7.0).

  • Storage: The resulting cell paste can be used immediately or stored at -80°C for future use.

Protocol 2: Biocatalytic Reduction of Ketopantoic Acid

This protocol outlines the enzymatic reduction using the prepared whole-cell biocatalyst.

  • Reaction Setup: In a thermostatted reaction vessel, prepare the reaction mixture with the components listed in Table 1.

  • Initiation: Add the whole-cell biocatalyst to the reaction mixture to initiate the reaction.

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation. Monitor and maintain the pH at 7.0.

  • Sampling: Withdraw aliquots at regular intervals for analysis.

  • Termination: To terminate the reaction for analysis, add an equal volume of acetonitrile or 0.1 M HCl to the sample to precipitate the cells and proteins. Centrifuge at 10,000 x g for 5 minutes and analyze the supernatant.

Table 1: Reaction Mixture for Biocatalytic Reduction

ComponentFinal Concentration
Ketopantoic acid50 - 200 mM
D-Glucose1.2 - 1.5 molar equivalents to ketopantoic acid
NADP+0.1 - 1.0 mM
Whole-cell biocatalyst5 - 20% (w/v)
Potassium phosphate buffer100 mM, pH 7.0

Rationale for component concentrations:

  • Ketopantoic acid: The substrate concentration can be optimized based on enzyme kinetics and potential substrate inhibition.

  • D-Glucose: A slight molar excess ensures efficient regeneration of NADPH.

  • NADP+: Only a catalytic amount is required due to the in-situ regeneration.

  • Whole-cell biocatalyst: The optimal cell loading depends on the expression level and activity of the enzymes.

Protocol 3: HPLC Analysis of D-Pantoic Acid

This protocol provides a method for the quantification of the product.

  • Sample Preparation: Prepare the reaction samples as described in Protocol 2, step 5.

  • HPLC System: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). For chiral separation to confirm stereoselectivity, a specific chiral column is required.

    • Mobile Phase: An isocratic mobile phase of 0.02 M phosphate buffer (pH 3.0) and acetonitrile (95:5, v/v) can be used. [9] * Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using known concentrations of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid. Calculate the concentration of the product in the reaction samples by comparing their peak areas to the standard curve.

Expected Results and Data Interpretation

Under optimized conditions, a conversion of over 90% of ketopantoic acid to D-pantoic acid can be expected within a few hours. The stereoselectivity of the reaction should be high, with an enantiomeric excess (e.e.) of >99% for the D-enantiomer, which can be confirmed by chiral HPLC analysis.

Table 2: Typical Kinetic Parameters for E. coli Ketopantoate Reductase

ParameterValueReference
K_M (NADPH)20 µM[10]
K_M (Ketopantoate)60 µM[10]
k_cat40 s⁻¹[10]

Troubleshooting

IssuePossible CauseSolution
Low conversion rateInefficient cofactor regenerationIncrease the concentration of glucose or the amount of GDH.
Low enzyme activityOptimize protein expression conditions (e.g., lower temperature, different IPTG concentration). Ensure proper cell lysis if using cell-free extract.
pH driftUse a higher buffer concentration or a pH controller.
Poor peak separation in HPLCInappropriate mobile phase or columnOptimize the mobile phase composition and pH. Ensure the column is in good condition.
Enzyme inhibitionHigh substrate or product concentrationPerform a fed-batch reaction to maintain lower concentrations of substrate and product.

Conclusion

The biocatalytic reduction of ketopantoic acid using a whole-cell system co-expressing ketopantoate reductase and glucose dehydrogenase presents a highly efficient, stereoselective, and environmentally friendly method for the production of D-pantoic acid. This application note provides a robust and scalable protocol for researchers and industry professionals, paving the way for the sustainable synthesis of this important vitamin precursor.

References

  • Kataoka, M., Shimizu, S., Doi, Y., & Yamada, H. (1990). Stereospecific Reduction of Ethyl 2′ -Ketopantothenate to Ethyl D-(+)-Pantothenate with Microbial Cells as a Catalyst. Applied and Environmental Microbiology, 56(11), 3595–3597. [Link]

  • Hummel, W. (2009). Recent Developments in NAD(P)H Regeneration for Enzymatic Reductions in One- and Two-Phase Systems. Biocatalysis and Biotransformation, 27(3), 157-171. [Link]

  • M-CSA. (n.d.). 2-dehydropantoate 2-reductase. Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • Jackowski, S. (1996). Biosynthesis of Pantothenic Acid and Coenzyme A. In F. C. Neidhardt (Ed.), Escherichia coli and Salmonella: Cellular and Molecular Biology (2nd ed., Vol. 1, pp. 687-694). ASM Press. [Link]

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for catalytic reactions. Current Opinion in Biotechnology, 14(6), 583-589. [Link]

  • Wang, X., et al. (2024). Regeneration of NAD(P)H and its Analogues by Photocatalysis with Ionized Carbon Nitride. ACS Catalysis. [Link]

  • Matak-Vinković, D., et al. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14493-14500. [Link]

  • Sugiyama, M., et al. (2015). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 54(43), 6659–6668. [Link]

  • Lauterbach, L., et al. (2013). H₂-driven cofactor regeneration with NAD(P)⁺-reducing hydrogenases. The FEBS Journal, 280(14), 3345-3356. [Link]

  • Li, C., et al. (2021). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Green Chemistry, 23(10), 3646-3655. [Link]

  • Ciulli, A., et al. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. Journal of Biological Chemistry, 282(11), 8487-8497. [Link]

  • Wood Lab, University of Georgia. (n.d.). Ketopantoate Reductase. Retrieved from [Link]

  • Sahm, H., et al. (1995). D-Pantothenate synthesis in Corynebacterium glutamicum and use of panBC and genes encoding L-valine synthesis for D-pantothenate overproduction. Applied and Environmental Microbiology, 61(4), 1479-1485. [Link]

  • Matak-Vinković, D., et al. (2001). Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism. Biochemistry, 40(48), 14493-14500. [Link]

  • Zhou, L.-J., et al. (2025). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology, 13, 1650600. [Link]

  • Wikipedia. (2024). Pantothenic acid. [Link]

  • Wei, Z., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. Molecules, 28(14), 5364. [Link]

  • Peng, X., et al. (2020). Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system. RSC Advances, 10(37), 21957-21964. [Link]

  • Linus Pauling Institute. (2023). Pantothenic Acid. Oregon State University. [Link]

  • Reviga, O. (2014). Pantothenic acid – applications, synthesis and biosynthesis. BIOENGINEERING, 938. [Link]

  • Wang, Y., et al. (2018). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances, 8(40), 22699-22706. [Link]

  • Kataoka, M., et al. (1990). Stereospecific Reduction of Ethyl 2′ -Ketopantothenate to Ethyl D-(+)-Pantothenate with Microbial Cells as a Catalyst. Applied and Environmental Microbiology, 56(11), 3595-3597. [Link]

  • Zheng, R., & Blanchard, J. S. (2000). Identification of Active Site Residues in E. coli Ketopantoate Reductase by Mutagenesis and Chemical Rescue. Biochemistry, 39(51), 16244-16251. [Link]

  • Zheng, R., & Blanchard, J. S. (2000). Identification of Active Site Residues in E. coli Ketopantoate Reductase by Mutagenesis and Chemical Rescue †. Biochemistry, 39(15), 4480-4488. [Link]

  • Horie, M., et al. (2023). [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 64(1), 47-52. [Link]

  • Zheng, R., & Blanchard, J. S. (2000). Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue. Biochemistry, 39(51), 16244-16251. [Link]

  • Jones, C. E., et al. (1993). Cloning and sequencing of the Escherichia coli panB gene, which encodes ketopantoate hydroxymethyltransferase, and overexpression of the enzyme. Journal of Bacteriology, 175(7), 2125-2130. [Link]

  • InterPro. (n.d.). Ketopantoate reductase ApbA/PanE (IPR003710). EMBL-EBI. [Link]

  • Li, D., et al. (2019). Determination of Pantothenic Acid in Human Urine by Liquid Chromatography- Tandem Mass Spectrometry. Chinese Journal of Health Laboratory Technology, 29(12), 1435-1437. [Link]

  • Saldanha, S. A., et al. (2011). Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores. Protein Engineering, Design and Selection, 24(1-2), 121-131. [Link]

  • Chen, J., et al. (2018). Optimization the method for determination of pantothenic acid in milk and dairy product by high performance liquid chromatography. Journal of Food Safety & Quality, 9(21), 5707-5710. [Link]

  • Jayaraman, A., & Clark, D. P. (1995). Molecular cloning, characterization and expression of a nitrofuran reductase gene of Escherichia coli. Journal of Genetics, 74(1), 13-21. [Link]

  • Horie, M., et al. (2023). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 64(1), 47-52. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid Enzymatic Synthesis

Welcome to the technical support center for the enzymatic synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as D-pantoic acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enzymatic synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as D-pantoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols. D-pantoic acid is a vital precursor in the biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A.[1] Its efficient and stereoselective synthesis is crucial for various applications, including the development of novel antimicrobial agents that target the pantothenate biosynthesis pathway.[1]

This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, although the enantiomeric excess (e.e.) of the desired (2S)-enantiomer is high. What's happening?

A1: This is a common observation in enzymatic kinetic resolutions. The enzyme, typically a ketoreductase (KRED), selectively reduces one enantiomer of a racemic starting material (like ketopantolactone) much faster than the other. To achieve a high enantiomeric excess of the product, the reaction often needs to proceed past 50% conversion, which inherently limits the maximum theoretical yield of a single enantiomer to 50% in a standard kinetic resolution.[2]

Q2: What is the typical starting material for the enzymatic synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid?

A2: A common and efficient route involves the asymmetric reduction of a prochiral ketone, ketopantolactone, to D-(-)-pantolactone, which is then hydrolyzed to D-pantoic acid.[3][4] This process often utilizes a ketoreductase (KRED) enzyme.

Q3: Why is cofactor regeneration so critical in this synthesis?

A3: Ketoreductases are dependent on nicotinamide cofactors, typically NADPH or NADH, which act as the hydride source for the reduction of the ketone.[5] These cofactors are expensive to use in stoichiometric amounts.[5][6][7] Therefore, an efficient in situ cofactor regeneration system is essential for a cost-effective and preparative-scale synthesis.[7][8]

Q4: Can I use whole cells instead of an isolated enzyme?

A4: Yes, using whole-cell biocatalysts (e.g., recombinant E. coli or yeast) is a very effective strategy.[3][9] Whole cells offer several advantages: they contain the necessary enzymes for cofactor regeneration, which simplifies the reaction setup, and the cellular environment can protect the enzyme from harsh reaction conditions.[9][10]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the enzymatic synthesis and provides actionable troubleshooting steps.

Issue 1: Low or No Enzyme Activity
Question: I've set up my reaction, but I'm observing very low or no conversion of the starting material. What are the potential causes and how can I fix this?

Answer: Several factors can contribute to low enzyme activity. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions (pH and Temperature):

    • Explanation: Every enzyme has an optimal pH and temperature range for maximum activity and stability.[11][12] Deviations from these optima can lead to a significant loss of function. Extreme pH values can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis, while high temperatures can cause irreversible denaturation.[11][12]

    • Troubleshooting Protocol:

      • pH Optimization: Screen a range of pH values using different buffer systems (e.g., phosphate, Tris-HCl) to find the optimum for your specific ketoreductase.[13][14] Most KREDs have an optimal pH between 6.0 and 8.0.[13][15]

      • Temperature Optimization: Perform the reaction at various temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimal temperature.[15] Be aware that higher temperatures can increase the reaction rate but may also lead to faster enzyme deactivation.[15]

  • Inactive Enzyme:

    • Explanation: The enzyme may have lost activity due to improper storage or handling.

    • Troubleshooting Steps:

      • Verify the storage conditions of your enzyme stock (typically -20°C or -80°C).

      • Perform a standard activity assay with a known substrate to confirm the enzyme's viability.

      • If using a whole-cell system, ensure proper cell growth and induction of enzyme expression.

  • Missing or Degraded Cofactors:

    • Explanation: The ketoreductase requires a nicotinamide cofactor (NADH or NADPH) for activity. If the cofactor is absent, degraded, or not being regenerated, the reaction will not proceed.

    • Troubleshooting Steps:

      • Ensure that the cofactor (and the regeneration system components) are added to the reaction mixture at the correct concentrations.

      • Use fresh cofactor solutions, as they can degrade over time, especially in solution.

  • Presence of Inhibitors:

    • Explanation: Impurities in the substrate, solvent, or buffer can act as enzyme inhibitors.[2]

    • Troubleshooting Steps:

      • Use high-purity reagents and solvents.

      • If substrate or product inhibition is suspected, refer to the "Substrate and Product Inhibition" section below.

Issue 2: Inefficient Cofactor Regeneration
Question: My reaction starts well but then slows down or stops prematurely. How can I determine if cofactor regeneration is the problem and what can I do to improve it?

Answer: Inefficient cofactor regeneration is a common bottleneck in ketoreductase-catalyzed reactions.

Visualizing the Cofactor Regeneration Cycle:

CofactorRegeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketopantolactone Ketopantolactone KRED Ketoreductase (KRED) Ketopantolactone->KRED Substrate D_Pantolactone D-(-)-Pantolactone KRED->D_Pantolactone Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED RegenEnzyme Regeneration Enzyme (e.g., GDH, ADH) NADP->RegenEnzyme NADP->RegenEnzyme Co_substrate Co-substrate (e.g., Glucose, Isopropanol) Co_substrate->RegenEnzyme By_product By-product (e.g., Gluconolactone, Acetone) RegenEnzyme->NADPH RegenEnzyme->NADPH RegenEnzyme->By_product

Caption: Cofactor regeneration cycle coupled with the main enzymatic reaction.

Common Cofactor Regeneration Systems & Troubleshooting:

Regeneration SystemCo-substrateRegeneration EnzymeCommon Issues & Solutions
Glucose/GDHD-GlucoseGlucose Dehydrogenase (GDH)Issue: pH drop due to gluconic acid formation. Solution: Use a well-buffered system or implement pH control (e.g., with a pH-stat).[16]
Formate/FDHFormateFormate Dehydrogenase (FDH)Issue: Enzyme sensitivity. Solution: Ensure optimal pH and temperature for FDH. The by-product (CO2) is non-inhibitory.[5]
Isopropanol/ADHIsopropanol (IPA)Alcohol Dehydrogenase (ADH)Issue: Potential for product inhibition by acetone; may require high concentrations of IPA.[5][16] Solution: Optimize IPA concentration; consider using a two-phase system to remove acetone.

Experimental Protocol for Optimizing Cofactor Regeneration:

  • Vary the Co-substrate Concentration: Titrate the concentration of the co-substrate (e.g., glucose, isopropanol) to ensure it is not the limiting factor.

  • Adjust the Regeneration Enzyme Loading: Increase the concentration of the regeneration enzyme (e.g., GDH) to see if the reaction rate improves.

  • Monitor pH: Continuously monitor the pH of the reaction mixture, especially when using the glucose/GDH system, and adjust as necessary.

  • Whole-Cell System Optimization: If using a whole-cell system, consider adding a supplemental carbon source like sorbitol, which can enhance the intracellular pool of NADPH.[9]

Issue 3: Substrate and Product Inhibition
Question: I'm observing a decrease in the reaction rate at high substrate concentrations, or the reaction stops before completion. Could this be inhibition?

Answer: Yes, high concentrations of the substrate (ketopantolactone) or the product (D-pantolactone) can inhibit the activity of the ketoreductase.[6]

Troubleshooting Workflow for Inhibition:

InhibitionTroubleshooting Start Reaction rate decreases at high [S] or stops early CheckSubstrate Is [Substrate] > optimal? Start->CheckSubstrate CheckProduct Does reaction stop before completion? CheckSubstrate->CheckProduct No SubstrateInhibition Potential Substrate Inhibition CheckSubstrate->SubstrateInhibition Yes ProductInhibition Potential Product Inhibition CheckProduct->ProductInhibition Yes Solution1 Implement Fed-Batch Strategy SubstrateInhibition->Solution1 Solution3 Enzyme Engineering SubstrateInhibition->Solution3 Solution2 Use a Two-Phase System ProductInhibition->Solution2 ProductInhibition->Solution3

Caption: Decision workflow for troubleshooting substrate and product inhibition.

Strategies to Overcome Inhibition:

  • Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach maintains a low, optimal substrate concentration, preventing substrate inhibition. A study on a similar system showed improved yields with this method.[3]

  • Two-Phase Reaction System: Introducing an organic solvent that is immiscible with water can create a two-phase system. The substrate can be dissolved in the organic phase, and it will slowly partition into the aqueous phase where the reaction occurs. This keeps the aqueous substrate concentration low. This approach has been shown to be effective in reducing substrate hydrolysis and improving product yield.[3]

  • In Situ Product Removal: For product inhibition, a two-phase system can also be used to extract the product from the aqueous phase as it is formed, preventing its accumulation to inhibitory levels.

  • Enzyme Engineering: In the long term, protein engineering can be employed to develop enzyme variants with reduced substrate or product inhibition.[17]

Issue 4: Poor Stereoselectivity
Question: The enantiomeric excess (e.e.) of my (2S)-product is lower than expected. How can I improve the stereoselectivity of the reaction?

Answer: While many ketoreductases are highly stereoselective, suboptimal conditions or the choice of enzyme can lead to lower e.e.

Factors Influencing Stereoselectivity and Solutions:

  • Enzyme Choice:

    • Explanation: The inherent stereoselectivity is a property of the chosen enzyme. Some KREDs are (S)-selective, while others are (R)-selective.

    • Solution: Screen a panel of different ketoreductases to find one with high selectivity for your substrate.[18] Several commercial kits are available for this purpose.

  • Reaction Temperature:

    • Explanation: Temperature can influence the flexibility of the enzyme's active site and, consequently, its stereoselectivity.[2]

    • Solution: Lowering the reaction temperature can sometimes improve enantioselectivity, although this may come at the cost of a slower reaction rate.[2] It is advisable to screen a range of temperatures.

  • Co-substrate and pH:

    • Explanation: In some cases, the choice of co-substrate for cofactor regeneration and the reaction pH can have a minor impact on the stereoselectivity.

    • Solution: During your optimization of other parameters, keep track of the e.e. to identify any correlations.

III. Experimental Protocols

Protocol 1: General Procedure for KRED Screening
  • Prepare Stock Solutions:

    • Substrate (Ketopantolactone): 100 mM in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Cofactor (NADPH): 10 mM in buffer.

    • Cofactor Regeneration System:

      • Glucose: 1 M in buffer.

      • Glucose Dehydrogenase (GDH): 10 U/mL in buffer.

  • Set up Reactions: In microtiter plates or microcentrifuge tubes, combine:

    • Buffer to a final volume of 200 µL.

    • Substrate to a final concentration of 10 mM.

    • NADPH to a final concentration of 0.5 mM.

    • Glucose to a final concentration of 100 mM.

    • GDH to a final concentration of 1 U/mL.

    • Add the KRED enzyme (from a screening kit or your own preparation) to a final concentration of ~1 mg/mL.

  • Incubation: Incubate the reactions at a set temperature (e.g., 30°C) with shaking for a defined period (e.g., 24 hours).

  • Quenching and Extraction: Stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and vortex thoroughly.

  • Analysis: Centrifuge to separate the phases. Analyze the organic phase by chiral GC or HPLC to determine the conversion and enantiomeric excess.

Protocol 2: Enzymatic Assay for Ketoreductase Activity

This protocol measures the initial rate of NADPH oxidation, which is proportional to the enzyme's activity.

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare the following mixture:

    • 850 µL of 100 mM buffer (e.g., HEPES, pH 7.5).

    • 50 µL of 100 mM ketopantolactone stock solution (final concentration: 5 mM).

    • 50 µL of 5 mM NADPH stock solution (final concentration: 0.25 mM).

  • Equilibrate: Incubate the cuvette in a spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 50 µL of a dilute solution of your purified ketoreductase enzyme to the cuvette and mix quickly by inverting.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at this wavelength.

  • Calculate Activity: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

IV. References

  • ResearchGate. (n.d.). Effect of pH on the ketoreductases (KRED) activity and stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on enzyme activity and stability. Retrieved from [Link]

  • PMC. (2015, November 10). Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols. Retrieved from [Link]

  • PMC. (2024, February 28). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Retrieved from [Link]

  • PMC. (2018, December 3). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system. Retrieved from [Link]

  • PMC. (n.d.). Biocatalytic synthesis of lactones and lactams. Retrieved from [Link]

  • Frontiers. (2022, June 29). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

  • MDPI. (2024, September 16). Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. Retrieved from [Link]

  • PMC. (n.d.). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 25). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]

  • PMC. (n.d.). Microbial Reduction of Ketopantoyl Lactone to Pantoyl Lactone. Retrieved from [Link]

  • University of Illinois. (n.d.). Regeneration of cofactors for use in biocatalysis. Retrieved from [Link]

  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • University of Illinois. (n.d.). Cofactor Regeneration for Enzyme Biocatalysis. Retrieved from [Link]

  • MDPI. (2021, November 26). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Retrieved from [Link]

  • MDPI. (2024, September 11). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Retrieved from [Link]

  • PMC. (2025, February 20). Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Retrieved from [Link]

  • PubMed. (n.d.). Enzyme engineering aspects of biocatalysis: cofactor regeneration as example. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]

  • ResearchGate. (2022, June 30). (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols. Retrieved from

  • Green Chemistry (RSC Publishing). (n.d.). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Retrieved from [Link]

  • ACS Publications. (2011, October 8). Diarylketone Ketoreductase Screen and Synthesis Demonstration to Access mGlu2 Receptor Potentiators. Retrieved from [Link]

  • PMC. (n.d.). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Retrieved from [Link]

  • Crossref. (2022, May 24). How Enzyme Inhibition Works!. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid (Vitamin B5): Its Synthesis, Transformation into Coenzyme A and Role in Disease. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic Acid During Extraction

Introduction: Welcome to the technical support guide for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as D-pantoic acid. This chiral α-hydroxy acid is a vital precursor in the biosynthesis of pantothenic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as D-pantoic acid. This chiral α-hydroxy acid is a vital precursor in the biosynthesis of pantothenic acid (Vitamin B5) and, subsequently, Coenzyme A, making it a molecule of significant interest in metabolic research and drug development.[1][2] However, its polar nature and multiple hydroxyl groups present a significant challenge during its isolation and purification, particularly its susceptibility to degradation during extraction.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and protocols to mitigate degradation, maximize yield, and ensure the integrity of your compound. We will move beyond simple steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Molecule: Key Physicochemical Properties

Successful extraction begins with a fundamental understanding of the molecule's properties. Pantoic acid is a dihydroxy monocarboxylic acid, and its behavior in solution is governed by these functional groups.[1][3]

PropertyValueSignificance for Extraction Strategy
Chemical Formula C₆H₁₂O₄Provides the elemental composition.[4]
Molecular Weight 148.16 g/mol Essential for calculating molarity and reaction stoichiometry.[4]
pKa (Predicted) ~3.73CRITICAL: This value dictates the pH required to protonate or deprotonate the carboxylic acid. Below pH 3.7, the molecule is predominantly in its neutral (protonated) form, making it more soluble in organic solvents. Above this pH, it exists as the anionic pantoate, which is highly soluble in aqueous solutions.[1][4]
Solubility Soluble in waterHigh polarity due to two hydroxyl groups and a carboxylic acid makes it challenging to extract into non-polar organic solvents without pH modification.[1][5]
Structure α-Hydroxy AcidThis structural motif can be susceptible to degradation under harsh pH and temperature conditions.[6][7]

The pKa is the most critical parameter for designing a robust liquid-liquid extraction protocol. Manipulating the pH of the aqueous phase is the primary tool to control the partitioning of pantoic acid between the aqueous and organic layers, forming the basis of an acid-base extraction strategy.[8][9]

Section 2: The Core Challenge: Degradation Pathways

Degradation during extraction leads to low yields, the appearance of unknown impurities, and inconsistent experimental results.[10] The primary drivers of pantoic acid degradation are environmental stressors that must be carefully controlled.

  • pH-Induced Hydrolysis: Both strongly acidic (pH < 4) and strongly alkaline (pH > 8) conditions can promote degradation, especially when coupled with heat. While acidification is necessary for extraction, prolonged exposure or excessive acidity should be avoided. A stable pH window for storage and handling is generally between 4 and 7.[10]

  • Thermal Degradation: Chemical reactions, including degradation, accelerate at higher temperatures. All extraction steps should be performed at ambient temperature or, ideally, in an ice bath to minimize thermal stress on the molecule.[10]

  • Oxidation: The two hydroxyl groups present potential sites for oxidation, which can lead to the formation of ketone or aldehyde byproducts. While less common during a standard extraction, this can be a concern during long-term storage or in the presence of oxidizing contaminants.

Diagram: Factors Influencing Pantoic Acid Stability

cluster_stress Stress Factors cluster_molecule Compound State High_Temp High Temperature (>25°C) Pantoic_Acid (2S)-2,4-dihydroxy- 3,3-dimethylbutanoic acid High_Temp->Pantoic_Acid Low_pH Strongly Acidic (pH < 4) Low_pH->Pantoic_Acid High_pH Strongly Alkaline (pH > 8) High_pH->Pantoic_Acid Oxidants Oxidizing Agents Oxidants->Pantoic_Acid Degradation Degradation Products (e.g., oxidized byproducts) Pantoic_Acid->Degradation leads to

Caption: Key environmental factors that can induce degradation of pantoic acid.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the extraction of pantoic acid in a direct question-and-answer format.

Q1: My extraction yield is consistently low. What are the likely causes?

A1: Low yield is the most common complaint and typically stems from one of four issues:

  • Incorrect pH of the Aqueous Phase: The most critical factor. To extract pantoic acid from an aqueous solution into an organic solvent (like ethyl acetate), the carboxylic acid group must be protonated. This requires acidifying the aqueous phase to a pH at least 1.5-2 units below the pKa. Target a pH of ~2.0 . Failure to sufficiently acidify will leave the compound in its anionic pantoate form, which is water-soluble and will not partition into the organic layer.[8][11][12]

  • Insufficient Number of Extractions: Due to its polarity, pantoic acid will not transfer completely into the organic phase in a single extraction. The partition coefficient dictates that multiple extractions are required. It is far more effective to extract three times with 50 mL of solvent than once with 150 mL.[12]

  • Inappropriate Solvent Choice: While immiscibility with water is a prerequisite, the solvent's polarity is also key.[13] Highly non-polar solvents like hexane will be ineffective. A moderately polar, water-immiscible solvent like ethyl acetate is an excellent choice as it can effectively solvate the polar pantoic acid molecule. Dichloromethane is another option.

  • Degradation: If you are using harsh pH conditions (e.g., pH < 1) or performing the extraction at elevated temperatures, you may be losing your product to degradation. Always work at room temperature or below.

Q2: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis post-extraction. What's happening?

A2: The appearance of new peaks is a strong indicator of degradation.[10] These are byproducts formed during your workup. To diagnose the cause:

  • Check Temperature: Were your solutions heated at any point? Even rotary evaporation at elevated temperatures can cause issues.

  • Check pH Exposure: How long was your compound exposed to the low pH environment? While necessary for extraction, this step should be performed efficiently. Neutralize or remove the solvent from the extracted product as soon as possible.

  • Run a Control: Analyze a sample of your starting material that has not undergone the extraction process. If the peaks are absent, your extraction protocol is the source of the degradation. Consider performing a forced degradation study (see Protocol 2) to understand your molecule's limits.[10]

Q3: An emulsion formed during my liquid-liquid extraction. How can I resolve it?

A3: Emulsions are a common frustration where the aqueous and organic layers fail to separate cleanly, often trapping your product at the interface.[8][14] This is especially common with complex biological matrices. Do not discard the emulsion. Instead, try these methods in order:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel. Avoid vigorous shaking, which is a primary cause of emulsions. Gentle inversions are sufficient for extraction.[14][15]

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by forcing out the emulsifying agents.[14][15]

  • Centrifugation: If you have the equipment, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective way to force phase separation.

  • Filtration: As a last resort, you can pass the entire mixture through a pad of Celite® (diatomaceous earth) in a filter funnel. This can break the emulsion, and you can then collect the filtrate and re-separate the layers.

Q4: My final product is still impure after extraction. How can I improve selectivity?

A4: If neutral or basic impurities are present in your starting material, a simple extraction will not be sufficient. An acid-base extraction provides a much higher degree of purification.

The strategy is to make your desired compound (the acid) water-soluble while leaving other impurities in the organic layer.[12][16]

  • After extracting your acidified pantoic acid into the organic layer (e.g., ethyl acetate), you can then "wash" or "back-extract" this organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • This will deprotonate the pantoic acid, converting it to the sodium pantoate salt, which will now be soluble in the fresh aqueous bicarbonate layer.

  • Neutral or basic impurities will remain behind in the ethyl acetate layer.

  • You can then separate this new aqueous layer, re-acidify it to pH ~2 with cold HCl, and re-extract your now much purer pantoic acid into a fresh portion of ethyl acetate.[12] This multi-step process is highly effective at removing non-acidic impurities.

Section 4: Recommended Protocols for Maximizing Stability and Yield
Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to maximize yield and purity while minimizing degradation.

  • Preparation:

    • Begin with your pantoic acid in an aqueous solution.

    • Prepare an ice-water bath. Place your beaker/flask containing the aqueous solution in the bath and allow it to cool to 0-4°C.

    • Prepare your reagents: 1M HCl (chilled), Ethyl Acetate (chilled), and a saturated Sodium Chloride (Brine) solution.

  • Acidification (Protonation Step):

    • While gently stirring the chilled aqueous solution, slowly add 1M HCl dropwise.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding acid until the pH is stable at 2.0 . This ensures complete protonation.

  • Extraction:

    • Transfer the cold, acidified aqueous solution to a separatory funnel.

    • Add an equal volume of cold ethyl acetate.

    • Stopper the funnel and gently invert it 10-15 times. Do not shake vigorously. Vent the funnel frequently by opening the stopcock while inverted to release pressure.

    • Place the funnel back on the stand and allow the layers to fully separate.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean flask (Flask A).

    • Drain the upper organic layer (containing your product) into a separate clean flask (Flask B).

  • Repeat Extraction:

    • Return the aqueous layer from Flask A to the separatory funnel.

    • Repeat the extraction (steps 3 & 4) two more times with fresh portions of cold ethyl acetate, combining all organic layers into Flask B. This ensures maximum recovery.

  • Washing and Drying:

    • Wash the combined organic layers in Flask B with a small portion of brine. This helps remove residual water and some water-soluble impurities.

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution to remove residual water. Swirl until the drying agent no longer clumps together.

  • Concentration:

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-35°C to prevent thermal degradation.

    • The result will be your crude pantoic acid, ready for further analysis or purification.

Protocol 2: Forced Degradation Study

To understand the stability of pantoic acid in your specific matrix, a forced degradation study is invaluable.

  • Prepare Stock Solution: Create a 1 mg/mL solution of your purified pantoic acid in purified water or a relevant buffer.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to different conditions for a set time (e.g., 2, 8, 24 hours):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Thermal Stress: Incubate a sample at 80°C.

    • Oxidative Stress: Add a small amount of 3% H₂O₂. Keep at room temperature.

  • Analysis: At each time point, neutralize the acidic/basic samples and analyze all samples by HPLC or LC-MS. Compare the chromatograms to a control (unstressed) sample to observe the percentage of degradation and the formation of new peaks. This data will define the stability limits for your future handling and storage.[10]

Section 5: Visual Workflow Diagram
Diagram: Optimized Acid-Base Extraction Workflow

start Start: Aqueous solution of Pantoic Acid cool 1. Cool solution to 0-4°C start->cool acidify 2. Acidify to pH 2.0 with cold 1M HCl cool->acidify extract1 3. Extract with Ethyl Acetate (x3) acidify->extract1 separate 4. Combine Organic Layers extract1->separate wash 5. Wash with Brine separate->wash dry 6. Dry with Na₂SO₄ wash->dry concentrate 7. Concentrate via Rotovap (<35°C) dry->concentrate end End: Purified Pantoic Acid concentrate->end

Caption: Step-by-step workflow for the recommended extraction protocol.

References
  • BenchChem. (n.d.). In Vitro Hydrolysis of Panthenyl Ethyl Ether to Pantothenic Acid: A Technical Guide.
  • Wikipedia. (2024). Pantothenic acid.
  • ChemicalBook. (n.d.). (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid.
  • Fukuwatari, T., & Shibata, K. (2012). Analysis of Pantothenic Acid (Vitamin B5). In V. R. Preedy (Ed.), B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry.
  • Linus Pauling Institute, Oregon State University. (n.d.). Pantothenic Acid.
  • ResearchGate. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
  • BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • National Center for Biotechnology Information. (2024). Vitamin B5 (Pantothenic Acid). StatPearls.
  • BenchChem. (n.d.). Technical Support Center: Stability of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid Solutions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • University of Colorado Boulder. (n.d.). Extraction of Acids or Bases from Neutral Organics.
  • de Villiers, M. M., Narsai, K., & van der Watt, J. G. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding, 4(1), 72–75.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid).
  • Abosheasha, S. (2015). PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. European Scientific Journal, 11(21).
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
  • PubMed. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids.
  • Wikipedia. (2024). Pantoic acid.
  • CymitQuimica. (n.d.). CAS 470-29-1: 2,4-Dihydroxy-3,3-dimethylbutanoic acid.
  • ChemicalBook. (2024, July 26). 2,4-DIHYDROXY-3,3-DIMETHYLBUTANOIC ACID | 470-29-1.

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid Enantiomers

Welcome to the Chiral Resolution Support Hub. 2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as pantoic acid) and its cyclic ester (pantolactone) are critical chiral precursors in the synthesis of D-pantothenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Resolution Support Hub. 2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as pantoic acid) and its cyclic ester (pantolactone) are critical chiral precursors in the synthesis of D-pantothenic acid (Vitamin B5) and various pharmaceutical intermediates. Because only the D-enantiomer exhibits the desired biological activity, achieving a high enantiomeric excess (ee) during resolution is a strict requirement.

As a Senior Application Scientist, I have structured this guide to troubleshoot the two primary industrial resolution pathways: Biocatalytic Kinetic Resolution and Classical Diastereomeric Crystallization . Rather than just listing steps, this guide explains the thermodynamic and kinetic causality behind each protocol to ensure your workflows are robust and self-validating.

Module 1: Biocatalytic Kinetic Resolution

(Enzymatic Hydrolysis via D-Lactonohydrolase)

Mechanistic Rationale: D-Lactonohydrolase enzymes (e.g., derived from Fusarium oxysporum) possess an active site that strictly recognizes the spatial arrangement of D-pantolactone. The enzyme catalyzes the stereospecific hydrolysis of the D-lactone ring to yield D-pantoic acid, leaving the L-pantolactone intact in the organic phase.

EnzymaticResolution A DL-Pantolactone (Substrate) B D-Lactonohydrolase (pH 7.0, 40°C) A->B Biocatalysis C D-Pantoic Acid (ee > 90%) B->C Stereospecific Hydrolysis D L-Pantolactone (Unreacted) B->D Retained E Acidification & Extraction C->E pH < 3.0 F D-Pantolactone (Target) E->F Lactonization

Biocatalytic kinetic resolution of DL-pantolactone using D-lactonohydrolase.

Protocol 1: Immobilized Enzymatic Resolution Workflow

Self-Validating System Design: This protocol utilizes a pH-stat titrator. Because the cleavage of the neutral lactone generates acidic pantoic acid, the continuous consumption of NaOH provides a real-time, stoichiometric validation of reaction progress.

  • Substrate Preparation: Dissolve DL-pantolactone to a concentration of 20% (w/v) in 100 mM potassium phosphate buffer. Causality: A 20% concentration balances volumetric productivity with the solubility limits of the lactone, preventing substrate precipitation while maximizing enzyme-substrate collision frequency[1].

  • Enzyme Addition: Introduce immobilized D-lactonohydrolase to the reactor. Maintain the temperature strictly at 40°C. Causality: 40°C is the thermodynamic sweet spot; higher temperatures accelerate the spontaneous, non-selective chemical hydrolysis of the lactone, which severely degrades your enantiomeric excess[1].

  • pH-Stat Titration (Validation Checkpoint): Maintain the reaction at pH 7.0 using a continuous pH-stat titrator dispensing 2M NaOH. Self-Validation: If NaOH consumption halts prematurely before the theoretical 50% conversion mark, it immediately flags enzyme deactivation or severe product inhibition.

  • Separation & Extraction: Filter out the immobilized biocatalyst for reuse. Extract the aqueous filtrate with ethyl acetate (3x volumes). Unreacted L-pantolactone partitions into the organic phase, while the polar sodium D-pantoate remains in the aqueous phase.

  • Acid-Catalyzed Lactonization: Acidify the isolated aqueous phase to pH < 3.0 using concentrated HCl and heat to 80°C for 2 hours to drive the intramolecular esterification (cyclization), yielding pure D-pantolactone.

Troubleshooting FAQs (Biocatalysis)

Q: Why is my enantiomeric excess (ee) stalling below 90% when using Fusarium oxysporum lactonohydrolase? A: This is typically caused by background chemical hydrolysis. At pH values above 7.5, the lactone ring of both enantiomers undergoes spontaneous, non-stereoselective hydrolysis. Ensure your pH-stat is calibrated and strictly holding at pH 7.0. Under optimized conditions (135 g/L substrate, pH 7.0), you should expect ~41% hydrolysis yielding D-pantoic acid with an optical purity of ≥90% ee[2].

Q: How do I improve the operational half-life of the lactonohydrolase? A: Free mycelia or soluble enzymes suffer from shear stress and thermal degradation in stirred-tank reactors. By immobilizing the enzyme (e.g., entrapment in calcium alginate beads or covalent binding to polyacrylamide), you rigidify the enzyme's tertiary structure. Studies demonstrate that immobilized Fusarium oxysporum lactonohydrolase retains 85.6% of its activity after 20 batches[1], and can exhibit an estimated half-life of 6,000 hours—up to 35 times higher than free mycelia[3].

Module 2: Classical Diastereomeric Salt Resolution

(Chemical Separation via Chiral Amines)

Mechanistic Rationale: Classical resolution relies on converting enantiomers into diastereomers, which possess different physical properties (e.g., solubility). By reacting racemic pantoic acid with an enantiomerically pure chiral amine, two distinct diastereomeric salts are formed. The salt containing the D-pantoate isomer is designed to be highly insoluble, allowing it to be selectively crystallized out of the solution.

ClassicalResolution A DL-Pantoic Acid (Alkali Salt) B (-)-3-Aminomethylpinane (Resolving Agent) A->B Salt Formation C Diastereomeric Salts B->C D Fractional Crystallization C->D Cooling E D-Pantoate Amine Salt (Crystals) D->E Precipitation F Alkaline Cleavage E->F NaOH Addition G D-Pantoic Acid (Resolved) F->G Amine Recovery

Classical chiral resolution of DL-pantoic acid via diastereomeric salt crystallization.

Protocol 2: Fractional Crystallization using (-)-3-aminomethylpinane

Self-Validating System Design: The visual transition from a clear supersaturated solution to a suspension of highly birefringent crystals (without oiling out) validates that the thermodynamic cooling ramp is successfully isolating the target diastereomer.

  • Saponification: Treat racemic DL-pantolactone with 1.0 equivalent of aqueous NaOH at 60°C to quantitatively open the lactone ring, forming sodium DL-pantoate.

  • Resolving Agent Addition: Add 0.5 to 0.7 molar equivalents of (-)-3-aminomethylpinane hydrochloride to the solution[4]. Causality: Using a substoichiometric amount of the resolving agent (Method of Pope and Peachey) forces competition. The resolving agent selectively pairs with the D-pantoate enantiomer to form a highly insoluble diastereomeric salt, leaving the L-pantoate in solution.

  • Controlled Cooling (Validation Checkpoint): Heat the mixture to 90°C until fully dissolved, then apply a linear cooling ramp of 0.1°C/min down to 5°C. Self-Validation: A slow cooling ramp prevents supersaturation collapse. The appearance of distinct, sharp crystals validates that the lattice is forming with high diastereomeric purity.

  • Alkaline Cleavage: Filter the D-pantoate-(-)-3-aminomethylpinane crystals. Suspend them in water and add aqueous NaOH until pH > 12. Extract with toluene. Causality: The strong base deprotonates the chiral amine, rendering it insoluble in water but highly soluble in toluene, allowing for its near-quantitative recovery and recycle.

  • Lactonization: Acidify the remaining aqueous phase (pH < 3.0) and extract with dichloromethane to isolate pure D-pantolactone.

Troubleshooting FAQs (Classical Resolution)

Q: During classical resolution, my mixture is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solution becomes highly supersaturated before the nucleation energy barrier is overcome. To fix this:

  • Reduce the cooling rate to < 0.1°C/min.

  • Introduce seed crystals of pure D-pantoate-(-)-3-aminomethylpinane salt just below the solubility curve (metastable zone).

  • Slightly decrease the solvent polarity by adding a small percentage of ethanol to the aqueous matrix to lower the solubility threshold gradually.

Q: Why use (-)-3-aminomethylpinane instead of traditional agents like quinine or dehydroabietylamine? A: While quinine was historically used (e.g., U.S. Pat. No. 2,319,545), it has a high molecular weight, resulting in poor atom economy, and is expensive[5]. Dehydroabietylamine is also costly to synthesize purely[4]. (-)-3-aminomethylpinane offers superior stereorecognition for pantoic acid due to its rigid bicyclic pinane skeleton. Furthermore, it forms a highly insoluble salt specifically with the D-enantiomer, allowing the desired product to crystallize first, which is a massive industrial advantage[5].

Data Presentation: Comparative Performance of Resolution Strategies

ParameterEnzymatic Resolution (Biocatalytic)Classical Resolution (Chemical)
Resolving Agent D-Lactonohydrolase(-)-3-aminomethylpinane
Mechanism Stereospecific Kinetic HydrolysisDiastereomeric Salt Crystallization
Typical Conversion 36.8% - 46.0% (Max theoretical 50%)~40% (per crystallization cycle)
Enantiomeric Excess (ee) 90% - 96%>95% (after single recrystallization)
Optimal Temperature 30°C - 40°C0°C - 90°C (Thermal cycling)
Environmental Impact Low (Aqueous, biodegradable)Moderate (Requires organic solvents for extraction)

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Optimization

Technical Support Center: Overcoming D-Pantoic Acid Solubility Challenges in Organic Solvents

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the physicochemical limitations of (2S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the physicochemical limitations of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as D-pantoic acid).

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols designed to bypass the molecule's inherent resistance to organic solvation.

Core Troubleshooting & FAQs

Q1: Why is D-pantoic acid practically insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? The Causality: The molecular architecture of D-pantoic acid features a highly polar carboxylic acid group and two hydroxyl groups packed tightly onto a compact, branched 6-carbon-equivalent aliphatic backbone. This high density of hydrogen-bond donors and acceptors creates an exceptionally strong intermolecular hydrogen-bonding network (high lattice energy). The energetic penalty to break these interactions and solvate the molecule in non-polar or moderately polar solvents is simply too high. Even in highly polar aprotic solvents like DMSO or DMF, its solubility is severely restricted to approximately 1–2 mg/mL[1].

Q2: I need to extract D-pantoic acid from an aqueous biotransformation broth into an organic phase, but direct liquid-liquid extraction fails. What is the alternative? The Causality: Direct physical extraction fails due to the molecule's overwhelming thermodynamic preference for the aqueous phase. The established solution is reactive extraction using a high-molecular-weight lipophilic amine, such as tri-n-octylamine (TOA), dissolved in a low-polar organic solvent like n-heptane[2]. By adjusting the aqueous phase pH slightly below the pKa of pantoic acid, the TOA molecules at the aqueous-organic interface form a strongly hydrophobic, hydrogen-bonded ion-pair complex with the carboxylic acid. This drastically shifts the partition coefficient, pulling the otherwise hydrophilic pantoic acid into the organic phase as a lipophilic adduct[2].

Q3: How can I solubilize the pantoic acid core to perform downstream organic synthesis (e.g., amide coupling)? The Causality: To utilize this core in standard organic synthesis, you must temporarily mask the polar groups via intramolecular derivatization. Under acidic conditions, D-pantoic acid spontaneously undergoes a dehydration reaction to form D-pantolactone ((R)-2-hydroxy-3,3-dimethyl-4-butanolide)[3]. Lactonization eliminates the free carboxylic acid and one hydroxyl group, destroying the primary hydrogen-bonding network. The resulting lactone is highly soluble in a wide range of organic solvents and serves as the standard chiral building block for synthesizing pantothenic acid (Vitamin B5) derivatives[4].

Strategic Workflows & Pathways

The following decision matrix outlines the standard operational pathways for handling D-pantoic acid based on your downstream requirements.

G Start Aqueous D-Pantoic Acid (Low Organic Solubility) Q1 Goal: Direct Extraction? Start->Q1 Q2 Goal: Organic Synthesis? Start->Q2 Ext1 Reactive Extraction (e.g., TOA in Heptane) Q1->Ext1 Yes Syn1 Acid-Catalyzed Lactonization (pH < 2, Heat) Q2->Syn1 Yes Ext2 Hydrophobic Amine Adduct (Soluble in Non-Polar Organics) Ext1->Ext2 Syn2 D-Pantolactone (Soluble in EtOAc, DCM, THF) Syn1->Syn2

Workflow for overcoming D-pantoic acid organic solubility limitations.

Pathway KIV 2-Ketoisovalerate KP Ketopantoate KIV->KP Ketopantoate hydroxymethyltransferase DPA D-Pantoic Acid KP->DPA Ketopantoate reductase DPL D-Pantolactone DPA->DPL H+ / Heat (-H2O) B5 Pantothenic Acid (Vitamin B5) DPA->B5 + β-Alanine (ATP-dependent) DPL->B5 Chemical Condensation

Biosynthetic and synthetic transformation pathways of D-pantoic acid.[4][5]

Quantitative Solubility Profile

Understanding the exact partitioning behavior is critical before selecting a solvent system. The table below summarizes the dramatic shift in solubility achieved by converting the free acid to its lactone form.

Solvent SystemD-Pantoic Acid SolubilityD-Pantolactone SolubilityMechanistic Reason
Water / Aqueous Buffers Highly Soluble (~5 mg/mL in PBS)[1]SolubleExtensive H-bonding with aqueous media.
DMSO / DMF Poor (~1–2 mg/mL)[1]Highly SolubleStrong intermolecular lattice energy in the free acid resists solvation.
Ethyl Acetate (EtOAc) Practically InsolubleHighly SolubleLactonization masks polar -OH and -COOH groups, increasing lipophilicity.
Dichloromethane (DCM) Practically InsolubleHighly SolubleAbsence of multiple H-bond donors in the lactone ring allows solvation.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each contains a built-in validation step to ensure the physical chemistry is behaving as expected before you move to the next stage of your synthesis.

Protocol A: Acid-Catalyzed Lactonization & Organic Extraction

Purpose: To convert highly polar aqueous D-pantoic acid into organic-soluble D-pantolactone for downstream synthetic coupling[3].

  • Initial State: Obtain the aqueous solution of D-pantoic acid (e.g., from enzymatic hydrolysis or biotransformation).

  • Acidification: Slowly add 4N HCl dropwise under continuous stirring until the solution reaches pH 1.0–2.0.

    • Mechanistic Note: High proton concentration protonates the carboxylate, enabling nucleophilic attack by the γ-hydroxyl group.

  • Thermal Cyclization: Heat the acidified mixture to 80–90 °C for 2–3 hours.

    • Mechanistic Note: Heat provides the activation energy required to drive the dehydration (-H₂O) and close the stable γ-butyrolactone ring.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc).

  • Self-Validation Step: Analyze the organic layer via Thin Layer Chromatography (TLC) using a KMnO₄ stain. The complete disappearance of the baseline spot (polar pantoic acid) and the appearance of a high-Rf spot confirms the successful phase transfer of the newly lipophilic D-pantolactone. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Reactive Extraction via Ion-Pairing (TOA Method)

Purpose: To extract intact D-pantoic acid into a non-polar solvent without covalent modification[2].

  • Phase Preparation: Prepare a 0.1 M solution of Tri-n-octylamine (TOA) in n-heptane.

  • pH Adjustment: Adjust the aqueous D-pantoic acid solution to pH 3.0 using dilute HCl.

    • Mechanistic Note: Maintaining the pH near or slightly below the pKa ensures the acid is primarily in its neutral form, optimizing the formation of an interfacial hydrogen-bonded ion pair with the amine.

  • Reactive Extraction: Combine the aqueous and organic phases in a separatory funnel (1:1 v/v). Shake vigorously for 15–30 minutes to maximize the interfacial surface area where the complexation occurs.

  • Phase Separation: Allow the layers to separate completely. The top organic layer (heptane) now contains the hydrophobic TOA-pantoic acid adduct.

  • Self-Validation Step (Back-Extraction): To recover the free acid and validate the extraction efficiency, extract a small aliquot of the heptane layer with 0.1 M NaOH (pH > 10). The strong base deprotonates the amine, breaking the complex and forcing the pantoic acid quantitatively back into the aqueous phase. Analyze this aqueous back-extract via HPLC to verify mass balance.

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Troubleshooting

stabilizing (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid for long-term laboratory storage

Welcome to the Technical Support Center for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as D-pantoic acid). As a critical intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as D-pantoic acid). As a critical intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A , maintaining the structural integrity of this α,γ -dihydroxy acid is paramount for reproducible laboratory results.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to mitigate its primary degradation pathway: lactonization.

Mechanistic Troubleshooting (FAQ)

Q1: Why does my (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid lose activity or change concentration when stored in an aqueous buffer? A1: The compound does not "degrade" in the traditional sense; rather, it undergoes a reversible intramolecular esterification. Because it is an α,γ -dihydroxy acid, the C4 hydroxyl group can nucleophilically attack the C1 carboxyl carbon, forming a stable 5-membered gamma-lactone ring known as D-pantolactone. This equilibrium is highly pH-dependent. In acidic to neutral aqueous environments (pH < 7.0), the equilibrium heavily favors the lactone form. To maintain the open-chain pantoic acid, you must either remove water entirely or maintain a slightly alkaline pH where the carboxylate anion is formed, which structurally prevents the nucleophilic attack.

Q2: What is the optimal method for long-term laboratory storage of the bulk powder? A2: For multi-year stability (≥4 years), the solid powder must be stored at -20°C in a desiccated environment . Because the compound is mildly hygroscopic, ambient moisture can initiate localized lactonization within the powder. We recommend purging the storage vial with an inert gas (Argon or Nitrogen) before sealing to displace moisture and oxygen.

Q3: I need to prepare stock solutions for biological assays. Can I store aqueous stocks at 4°C or -20°C? A3: We strongly advise against storing aqueous solutions for more than 24 hours , even at 4°C or frozen. Freezing aqueous solutions can cause localized pH shifts and solute concentration spikes during ice crystal formation, which paradoxically accelerates lactonization. Instead, prepare concentrated stock solutions in anhydrous organic solvents such as DMSO (solubility ~1 mg/mL) or DMF (~2 mg/mL). These organic stocks can be stored at -20°C for several weeks. Dilute into your aqueous assay buffer immediately prior to the experiment.

Stability Profile and Storage Matrix

To facilitate quick decision-making in the lab, the following table summarizes the expected stability of D-pantoic acid across various matrices.

Storage StateMatrix / SolventTemperatureExpected Shelf-LifePrimary Degradation Pathway
Solid Powder Lyophilized, Desiccated-20°C≥ 4 yearsHygroscopic moisture absorption leading to localized lactonization
Organic Stock Anhydrous DMSO / DMF-20°C1 - 3 monthsMinimal; trace lactonization if atmospheric moisture is introduced
Aqueous Stock PBS / Neutral Buffer (pH 7.0 - 7.2)4°C< 24 hoursRapid intramolecular esterification to D-pantolactone
Aqueous Stock Basic Buffer (pH 8.0 - 8.5)4°C3 - 7 daysSlow lactonization; susceptible to atmospheric CO 2​ acidification

Experimental Protocols

Protocol 1: Preparation of Self-Validating Aqueous Working Solutions

Objective: To prepare an aqueous solution of D-pantoic acid while preventing immediate lactonization, utilizing a built-in validation step to guarantee structural integrity before biological assays.

  • Solvent Preparation: Prepare an aqueous buffer (e.g., PBS or Tris) and adjust the pH to 7.5 - 8.0. Degas the buffer by sonicating under vacuum for 10 minutes to remove dissolved CO 2​ (which can form carbonic acid and lower the pH over time).

  • Reconstitution: Weigh the required amount of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid powder. Dissolve directly into the alkaline buffer to a maximum concentration of 5 mg/mL .

  • Self-Validation (HPLC): To ensure the system is validated prior to use, immediately withdraw a 10 µL aliquot and inject it into an HPLC system (C18 column, mobile phase: water/acetonitrile with 0.1% TFA). D-pantoic acid and D-pantolactone will elute at distinct retention times. The preparation is successful if the area under the curve (AUC) for the pantoic acid peak is >95%.

  • Usage: Keep the validated solution on ice (4°C) and use within 24 hours. Discard any remaining aqueous solution.

Protocol 2: Reversing Lactonization via Alkaline Hydrolysis

Objective: To recover active D-pantoic acid from a degraded (lactonized) aqueous stock, leveraging the reversibility of the esterification reaction.

  • Alkalinization: Add 1 M NaOH dropwise to the degraded aqueous solution until the pH reaches 9.5 - 10.0.

  • Incubation: Incubate the solution at 40°C for 60 minutes. The elevated temperature combined with a high concentration of hydroxide ions will drive the base-catalyzed hydrolysis of the gamma-lactone ring, forcing the equilibrium back to the open-chain pantoate.

  • Neutralization: Carefully neutralize the solution back to pH 7.5 using 1 M HCl. Monitor continuously with a calibrated pH probe to avoid overshooting into acidic territory, which would immediately trigger re-lactonization.

  • Self-Validation: Perform HPLC analysis as described in Protocol 1 to confirm the disappearance of the D-pantolactone peak and the restoration of the D-pantoic acid peak. The protocol validates itself by demonstrating a >95% recovery of the target AUC.

Visualizations

Equilibrium PA D-Pantoic Acid (Open-Chain Active Form) PL D-Pantolactone (Closed-Ring Lactone) PA->PL Acidic pH (< 7.0) Heat / H2O PL->PA Alkaline pH (> 8.0) Hydrolysis (OH-)

Equilibrium dynamics between D-pantoic acid and D-pantolactone driven by pH.

StorageWorkflow Start Bulk D-Pantoic Acid (Solid Powder) Condition Storage Duration? Start->Condition LongTerm Long-Term Storage (-20°C, Argon Purged, Desiccated) Condition->LongTerm > 1 Day ShortTerm Working Solution Preparation Condition->ShortTerm < 1 Day Solvent Solvent Selection ShortTerm->Solvent OrgSolvent Anhydrous DMSO/DMF Store at -20°C (Use within weeks) Solvent->OrgSolvent Organic Assays AqSolvent Aqueous Buffer (pH > 7.2) Store at 4°C (Use within 24h) Solvent->AqSolvent Biological Assays

Decision matrix for the laboratory storage and reconstitution of D-pantoic acid.

References

  • Hrubša, M., et al. "Biological Properties of Vitamins of the B-Complex, Part 1: Vitamins B1, B2, B3, and B5." Nutrients, vol. 14, no. 3, 2022, p. 484.[Link]

Optimization

refining mobile phase for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid chromatography

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chromatographic analysis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid , commonly known as D-pantoic acid.

D-pantoic acid is a highly polar, low-molecular-weight organic acid that serves as a critical intermediate in the biosynthesis of pantothenic acid (Vitamin B5)[1][2]. Because it lacks a strong chromophore and is highly hydrophilic, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail, resulting in poor retention, baseline noise, or co-elution.

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you refine your mobile phase for optimal resolution and sensitivity.

Part 1: Diagnostic Workflow for Mobile Phase Refinement

Before altering your chromatographic parameters, use the logical decision tree below to diagnose the root cause of your analytical failure.

TroubleshootingFlow N1 Issue: Poor D-Pantoic Acid Chromatography N2 Is retention time too short (Void Volume)? N1->N2 N3 Is UV baseline noisy or sensitivity low? N2->N3 No A1 Action: Lower pH to 3.0 (e.g., 50mM NH4H2PO4) Enable Ion Suppression N2->A1 Yes N4 Need chiral separation (D vs L enantiomers)? N3->N4 No A2 Action: Switch to UV-transparent buffers (H2SO4, H3PO4) Avoid Acetate/Formate N3->A2 Yes A3 Action: Add 2mM CuSO4 Enable Ligand Exchange N4->A3 Yes S1 Optimized Mobile Phase N4->S1 No A1->S1 A2->S1 A3->S1

Logical troubleshooting workflow for D-pantoic acid mobile phase refinement.

Part 2: Troubleshooting Guides & Causality Analysis (FAQs)

Q1: Why does D-pantoic acid exhibit poor retention and severe peak tailing on my standard C18 column? A: D-pantoic acid is an extremely hydrophilic molecule with a carboxylic acid moiety (pKa 4.4). Under neutral mobile phase conditions (pH 6-7), the acid is fully deprotonated into a carboxylate anion. This ionized state is highly soluble in the aqueous mobile phase and bypasses the hydrophobic alkyl chains of the C18 stationary phase entirely, causing it to elute in the void volume[2]. Causality & Solution: You must employ ion suppression . By lowering the mobile phase pH to at least 1.5 units below the pKa (e.g., pH 3.0), the carboxylate group is forced into its neutral, protonated state. This increases the molecule's hydrophobicity, allowing it to partition effectively into the C18 stationary phase[1][2].

Q2: I am experiencing high baseline noise and low sensitivity when detecting D-pantoic acid. How should I refine the mobile phase to improve the signal-to-noise (S/N) ratio? A: D-pantoic acid lacks a conjugated π -electron system or an aromatic ring. Therefore, it does not possess a strong chromophore and relies entirely on the weak UV absorbance of the carboxylate group at deep-UV wavelengths, typically between 200 nm and 210 nm[2][3]. Causality & Solution: At 200-210 nm, many common mobile phase additives (such as acetate or formate buffers) exhibit massive background absorbance, which masks the analyte signal and causes baseline drift. You must transition to highly UV-transparent mobile phases. Utilizing a phosphate buffer (e.g., NH4​H2​PO4​ ) or dilute mineral acids (e.g., 1% phosphoric acid or 5−8 mM H2​SO4​ ) will drastically reduce background absorbance and improve the limit of detection[2][3].

Q3: How can I modify the mobile phase to resolve the (2S) enantiomer (D-pantoic acid) from the (2R) enantiomer (L-pantoic acid)? A: Standard reversed-phase chromatography cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. Causality & Solution: You must introduce a chiral selector into the mobile phase to perform Chiral Ligand Exchange Chromatography (CLEC) . By adding 2 mmol/L Copper(II) sulfate ( CuSO4​ ) to the mobile phase, the Cu2+ ions form transient, diastereomeric coordination complexes with the pantoic acid enantiomers and the chiral stationary phase[4]. Because the (2S) and (2R) complexes have different thermodynamic stabilities, they separate. Furthermore, the Cu(II) -pantoate complex absorbs strongly at 254 nm, completely bypassing the deep-UV detection issues mentioned in Q2[4][5].

Part 3: Quantitative Data & Method Comparisons

To facilitate method selection, the table below summarizes validated mobile phase compositions and their corresponding chromatographic parameters for D-pantoic acid analysis.

Method StrategyColumn ChemistryMobile Phase CompositionFlow Rate & TempDetection ModeReference
RP-HPLC (Ion Suppression) C18 (e.g., 5 µm, 4.6 × 250 mm)95% 50 mM NH4​H2​PO4​ (pH 3.0) / 5% Acetonitrile1.0 mL/min, 30 °CUV at 210 nm
RP-HPLC (Strong Acid) C18 (e.g., 5 µm, 4.6 × 250 mm)95% 1% Phosphoric Acid / 5% Acetonitrile0.9 mL/min, 30 °CUV at 200 nm[3]
Ion-Exclusion HPX-87H (Bio-Rad)8 mM H2​SO4​ (Isocratic)0.6 mL/min, 60 °CUV at 200 nm[3]
Chiral Ligand Exchange MCI GEL CRS 10W (or similar)2 mM CuSO4​ in Water / 2-Propanol (90:10 v/v)1.0 mL/min, AmbientUV at 254 nm[5]

Part 4: Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Each protocol includes a System Suitability Testing (SST) checkpoint to ensure the mechanistic goal of the mobile phase has been achieved prior to sample injection.

Protocol A: Preparation of Ion-Suppression Mobile Phase for RP-HPLC[2]
  • Aqueous Phase Preparation : Weigh 5.75 g of ammonium dihydrogen phosphate ( NH4​H2​PO4​ ) and dissolve it in 950 mL of ultrapure water (18.2 M Ω ·cm) to achieve a 50 mM concentration.

  • pH Adjustment (Critical Step) : Submerge a calibrated pH probe into the stirring solution. Titrate dropwise with concentrated phosphoric acid ( H3​PO4​ ) until the pH stabilizes exactly at 3.0 .

  • Organic Modifier Addition : Add 50 mL of HPLC-grade acetonitrile to achieve a 95:5 (v/v) aqueous-to-organic ratio[1][2].

  • Filtration & Degassing : Filter the mobile phase through a 0.22 µm hydrophilic PTFE membrane and degas via ultrasonication for 15 minutes.

  • Self-Validation (SST) : Inject a void volume marker (e.g., uracil). Calculate the retention factor ( k′ ) of your D-pantoic acid standard. A valid system must yield a k′>2.0 . If k′<2.0 , verify the pH meter calibration, as incomplete ion suppression has occurred.

Protocol B: Preparation of Chiral Ligand-Exchange Mobile Phase[4][5]
  • Chiral Selector Preparation : Dissolve 0.319 g of Copper(II) sulfate ( CuSO4​ ) in 900 mL of ultrapure water to yield a 2 mmol/L solution[4].

  • Organic Modifier Addition : Add 100 mL of HPLC-grade 2-propanol to achieve a 90:10 (v/v) ratio. Causality: 2-propanol reduces the surface tension and modulates the hydrophobic interaction between the Cu(II)-pantoate complex and the stationary phase without disrupting the coordination chemistry[4][5].

  • Filtration : Filter the solution through a 0.22 µm nylon membrane.

  • Self-Validation (SST) : Inject a racemic mixture of DL-pantoic acid and monitor at 254 nm. Calculate the resolution ( Rs​ ) between the two peaks. A valid system must yield Rs​≥1.5 . If Rs​<1.5 , lower the column temperature to stabilize the transient diastereomeric complexes.

Part 5: Biosynthetic Context

Understanding the biological origin of D-pantoic acid is crucial for identifying potential co-eluting impurities (such as ketopantoic acid or β -alanine) in fermentation broths. The diagram below illustrates the metabolic pathway[2][3].

Biosynthesis P1 Pyruvate P2 Ketopantoic Acid P1->P2 Biosynthesis Target (2S)-2,4-Dihydroxy-3,3- dimethylbutanoic acid (D-Pantoic Acid) P2->Target Ketopantoate reductase End D-Pantothenic Acid (Vitamin B5) Target->End Pantoate-β-alanine ligase P3 β-Alanine P3->End Condensation

Biosynthetic pathway of D-pantoic acid and its conversion to Vitamin B5.

References

  • High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • H-16 Pantoic acid: Pantoic acid. OA-5000 Source: Sumika Chemical Analysis Service (SCAS) URL:[Link]

  • EP0493060A2 - Production method of d-pantothenic acid and plasmids and microorganisms thereof Source: Google Patents URL
  • Metabolically Modifying the Central and Competitive Metabolic Pathways for Enhanced D-Pantoic Acid Synthesis Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Gatekeeping in Coenzyme A Biosynthesis: A Comparative Guide to (2S)- vs (2R)-2,4-dihydroxy-3,3-dimethylbutanoic Acid

The functional divergence of chiral molecules in biological systems is a cornerstone of pharmacology and biochemistry. In the context of cellular metabolism, the enantiomers of 2,4-dihydroxy-3,3-dimethylbutanoic acid—com...

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Author: BenchChem Technical Support Team. Date: April 2026

The functional divergence of chiral molecules in biological systems is a cornerstone of pharmacology and biochemistry. In the context of cellular metabolism, the enantiomers of 2,4-dihydroxy-3,3-dimethylbutanoic acid—commonly known as pantoic acid—exhibit a profound dichotomy. The (2R)-enantiomer (D-pantoic acid) is the obligate, biologically active precursor for Vitamin B5 and Coenzyme A (CoA). Conversely, the (2S)-enantiomer (L-pantoic acid) is biologically inert in anabolic pathways and can act as a metabolic antagonist.

This guide provides an in-depth, objective comparison of these two enantiomers, detailing their mechanistic pathways, kinetic parameters, and the self-validating experimental protocols required to isolate and assay them.

Mechanistic Comparison: The Chiral Gatekeeper of CoA Biosynthesis

The biological fate of pantoic acid is dictated by the strict stereospecificity of Pantothenate Synthetase (PanC) , the enzyme responsible for the de novo synthesis of pantothenic acid.

  • The (2R)-Enantiomer (D-Pantoic Acid): PanC catalyzes the ATP-dependent condensation of (2R)-pantoic acid with β-alanine to yield (R)-pantothenic acid (Vitamin B5)[1]. This reaction proceeds via a highly reactive pantoyl-adenylate intermediate[2]. Vitamin B5 is subsequently phosphorylated and processed through a conserved five-step pathway to form Coenzyme A (CoA) and Acyl Carrier Protein (ACP), which are indispensable for over 70 enzymatic processes, including the TCA cycle and fatty acid synthesis[3].

  • The (2S)-Enantiomer (L-Pantoic Acid): The (2S)-enantiomer is sterically excluded from the PanC active site. When artificially incorporated into downstream analogs (e.g., L-pantothenic acid), the levorotatory form acts as a direct antagonist to D-pantothenic acid, actively inhibiting utilization and disrupting metabolic homeostasis in animal models[4].

CoA_Pathway R_Pantoic (2R)-Pantoic Acid (D-Enantiomer) PanC Pantothenate Synthetase (Stereospecific Gatekeeper) R_Pantoic->PanC Binds Active Site S_Pantoic (2S)-Pantoic Acid (L-Enantiomer) S_Pantoic->PanC Excluded Beta_Alanine β-Alanine Beta_Alanine->PanC Co-substrate VitB5 (R)-Pantothenic Acid (Vitamin B5) PanC->VitB5 ATP-dependent Condensation NoRxn No Reaction (Steric Exclusion) PanC->NoRxn CoA Coenzyme A (CoA) VitB5->CoA 5-Step Biosynthesis

Stereoselective biosynthesis of Coenzyme A highlighting the role of (2R)-pantoic acid.

Quantitative Data & Kinetic Parameters

The profound biological difference between the enantiomers is best illustrated by the kinetic parameters of the enzymes that process these chiral molecules. D-Pantonohydrolase, an enzyme utilized for the industrial biocatalytic resolution of racemic pantolactone, exhibits absolute stereospecificity, ensuring that only the (2R)-enantiomer is processed[5].

Table 1: Kinetic Parameters and Stereospecificity of Key Biosynthetic Enzymes

EnzymeSubstrate Km​ (mM) Vmax​ (mM min⁻¹ mg⁻¹)Biological Outcome
Pantothenate Synthetase (PanC) (2R)-Pantoic Acid~0.5 - 1.5HighForms (R)-Pantothenic Acid
Pantothenate Synthetase (PanC) (2S)-Pantoic AcidN/A (No binding)0No Reaction
D-Pantonohydrolase (Wild Type) (2R)-Pantolactone95.04.27Hydrolyzes to (2R)-Pantoic Acid
D-Pantonohydrolase (Wild Type) (2S)-PantolactoneN/A (No binding)0Remains intact (Lactone)
Experimental Methodologies: Self-Validating Chiral Workflows

To study these enantiomers, researchers must isolate them from racemic mixtures (DL-pantolactone) and validate their biological activity in vitro. The following protocols are designed with built-in causality to ensure high-fidelity results.

Protocol A: Enzymatic Resolution of DL-Pantolactone to (2R)-Pantoic Acid

Objective: Isolate the biologically active (2R)-enantiomer from a racemic mixture using D-pantonohydrolase[5].

  • Enzymatic Hydrolysis: Suspend 154 mM DL-pantolactone in 4 mL of 50 mM Tris-HCl buffer (pH 7.5). Add purified D-pantonohydrolase and incubate at 30°C for 60 min.

    • Causality: The enzyme selectively attacks the lactone ring of the D-isomer, hydrolyzing it into highly polar, water-soluble (2R)-pantoic acid. The (2S)-isomer remains an intact, lipophilic lactone[5].

  • Reaction Quenching: Terminate the reaction by adding an equal volume of 2 mM EDTA in methanol.

    • Causality: EDTA chelates divalent cations (such as Ca²⁺ or Mg²⁺) necessary for hydrolase stability, immediately arresting the reaction to prevent non-specific baseline hydrolysis[5].

  • Phase Separation (Self-Validation): Extract the mixture three times with ethyl acetate (1:1 v/v).

    • Causality: The unreacted (2S)-pantolactone partitions into the organic ethyl acetate phase, while the ionized (2R)-pantoate remains isolated in the aqueous phase, creating a self-validating physical separation based on polarity[5].

  • Lactonization & Recovery: Adjust the aqueous phase to pH 1.0 using 6.0 M HCl and heat at 80°C for 15 min. Extract again with ethyl acetate and evaporate the solvent.

    • Causality: Acidification protonates the carboxylate group, and thermal energy drives the intramolecular esterification (dehydration) to reform the lactone ring, yielding pure (2R)-pantolactone crystals[5].

Resolution_Workflow Racemic DL-Pantolactone (Racemic Substrate) Enzyme D-Pantonohydrolase (pH 7.5, 30°C) Racemic->Enzyme Hydrolysis Aqueous Aqueous Phase: (2R)-Pantoic Acid Enzyme->Aqueous Stereoselective Cleavage Organic Organic Phase (EtOAc): Unreacted (2S)-Pantolactone Enzyme->Organic Solvent Extraction Acidification Acidification (pH 1.0) & Heat (80°C) Aqueous->Acidification Lactonization RPantolactone (2R)-Pantolactone (Crystallized) Acidification->RPantolactone Recovery

Enzymatic resolution workflow for isolating (2R)-pantoic acid from racemic DL-pantolactone.

Protocol B: In vitro Pantothenate Synthetase (PanC) Activity Assay

Objective: Verify the biological activity of the isolated (2R)-pantoic acid.

  • Reaction Assembly: In a microcentrifuge tube, combine 10 mM (2R)-pantoic acid, 10 mM β-alanine, and 10 mM ATP in 100 mM HEPES buffer (pH 7.6) supplemented with 10 mM MgCl₂.

    • Causality: PanC requires ATP and Mg²⁺ to activate the carboxyl group of pantoic acid, forming the pantoyl-adenylate intermediate required for the subsequent nucleophilic attack by the amine group of β-alanine[2].

  • Initiation: Add 1 μg of purified PanC enzyme and incubate at 37°C for 30 minutes.

  • HPLC Quantification: Quench the reaction with heat (95°C for 5 min) and analyze the supernatant via HPLC.

    • Causality: Direct chromatographic quantification of (R)-pantothenic acid formation ensures that the measured activity is strictly due to amide bond formation, ruling out background ATP hydrolysis[2].

Implications for Drug Development

Because mammals obtain Vitamin B5 exclusively through their diet while many pathogenic bacteria (e.g., Mycobacterium tuberculosis) must synthesize it de novo, the PanC enzyme is a prime target for novel antimicrobials[2]. Understanding the strict (2R)-stereospecificity allows drug development professionals to design chiral antimetabolites (such as pantoyltaurine or pantothenamides). These compounds mimic the (2R)-pantoic acid core to successfully bind to the PanC active site but replace the β-alanine moiety, thereby competitively inhibiting CoA biosynthesis and arresting bacterial growth[2].

Sources

Comparative

Validating the Enantiomeric Purity of (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid: A Comparative Chiral HPLC Guide

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid , universally known as D-pantoic acid , is a high-value chiral intermediate essential for the biosynthesis of pantothenic acid (Vitamin B5) and the production of dexpanthenol...

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Author: BenchChem Technical Support Team. Date: April 2026

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid , universally known as D-pantoic acid , is a high-value chiral intermediate essential for the biosynthesis of pantothenic acid (Vitamin B5) and the production of dexpanthenol [1]. For drug development professionals and synthetic chemists, validating the enantiomeric excess (ee) of this molecule presents a unique analytical bottleneck. The compound is highly polar, water-soluble, and critically lacks a conjugated π -system, rendering standard UV detection nearly invisible.

As a Senior Application Scientist, I frequently evaluate workflows to overcome these specific molecular limitations. This guide objectively compares the two most robust, field-proven strategies for chiral purity validation: Direct Analysis via Ligand-Exchange HPLC and Indirect Analysis via Lactonization to Pantolactone . By understanding the causality behind these chromatographic choices, researchers can select the optimal self-validating system for their specific matrix.

Strategic Approaches to Chiral Purity Validation

Strategy A: Direct Analysis via Ligand-Exchange Chromatography (LEC)

Pantoic acid features an α -hydroxy carboxylic acid motif. This specific geometry is ideal for Ligand-Exchange Chromatography (LEC) . In this approach, a chiral stationary phase (CSP) containing a covalently bonded chiral ligand—such as (N,S)-dioctyl-(D)-penicillamine (found in Chirex 3126)—is utilized [2].

  • The Causality Behind the Chemistry: The mobile phase is doped with Copper(II) sulfate. The Cu(II) ions act as a bridge, forming transient, bidentate diastereomeric coordination complexes between the stationary phase ligand and the pantoic acid enantiomers.

  • Solving the UV Problem: The formation of the Cu(II)-pantoate complex shifts the absorption profile, allowing for highly sensitive UV detection at ~230 nm, completely bypassing the analyte's inherent lack of a chromophore.

Strategy B: Indirect Analysis via Polysaccharide-Based CSPs

The industry standard for many pharmaceutical QC labs involves an indirect route: quantitatively dehydrating pantoic acid into its cyclic ester, pantolactone , followed by normal-phase chiral HPLC [3].

  • The Causality Behind the Chemistry: Pantoic acid and pantolactone exist in a pH-dependent equilibrium. By driving the reaction to the lactone form under acidic conditions and heat, the molecule's polarity is drastically reduced. Pantolactone readily dissolves in organic solvents and interacts strongly with the carbamate linkages of standard polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), yielding baseline resolution [4].

Objective Performance & Data Comparison

When choosing between direct and indirect methods, the decision hinges on the trade-off between sample preparation time and chromatographic resolution ( Rs​ ). Table 1 summarizes the experimental performance of these alternatives based on established application data [2][4].

Table 1: Performance Comparison of Chiral Stationary Phases for Pantoic Acid & Derivatives

AnalyteAnalytical MethodColumn / CSPMobile PhaseSeparation Factor ( α )Detection
D/L-Pantoic Acid Direct (Ligand-Exchange)Chirex 31262 mM Cu(II) in H₂O / IPA1.63UV 230 nm
D/L-Pantolactone Indirect (Conversion)Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / IPA (90:10)1.26UV 210 nm
D/L-Pantolactone Indirect (Conversion)Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IPA (90:10)~1.15UV 210 nm

Data Interpretation: While the indirect method utilizing Amylose-based columns provides excellent, reliable baseline resolution for pantolactone, the direct ligand-exchange method on Chirex 3126 yields a superior separation factor ( α=1.63 ) specifically for the underivatized pantoic acid, eliminating the need for chemical conversion.

Workflow Visualization

Workflow Sample D-Pantoic Acid Sample (High Polarity, Weak UV) Decision Select HPLC Strategy Sample->Decision Direct Direct Method (Ligand-Exchange) Decision->Direct Faster Prep Indirect Indirect Method (Lactonization) Decision->Indirect Higher Resolution Prep1 Dilute in Cu(II) Mobile Phase (No Derivatization) Direct->Prep1 Prep2 Acidify (HCl) & Heat Extract Pantolactone Indirect->Prep2 HPLC1 Chirex 3126 Column Eluent: Cu(II) / H2O / IPA Prep1->HPLC1 HPLC2 Amylose CSP Column Eluent: Hexane / IPA Prep2->HPLC2 Det1 UV Detection @ 230 nm (Cu-Complex Absorbance) HPLC1->Det1 Det2 UV Detection @ 210 nm (Standard Absorbance) HPLC2->Det2

Caption: Decision matrix and experimental workflow for pantoic acid chiral purity validation.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols include built-in system suitability checks and mechanistic rationales.

Protocol A: Direct Chiral HPLC of Pantoic Acid (Ligand-Exchange)

This protocol is optimized for rapid turnaround times, avoiding the risk of thermally-induced racemization during sample prep.

  • Mobile Phase Preparation:

    • Dissolve Copper(II) sulfate (CuSO₄) in HPLC-grade water to achieve a precise 2.0 mM concentration.

    • Mix the aqueous Cu(II) solution with Isopropanol (IPA) at a ratio of 95:5 (v/v). Degas thoroughly.

    • Causality: The 2.0 mM Cu(II) concentration is the critical thermodynamic driver. Concentrations below 1.0 mM lead to incomplete chelation and peak tailing, while concentrations above 3.0 mM cause excessive baseline noise at 230 nm.

  • Sample Preparation:

    • Accurately weigh 10 mg of the pantoic acid sample and dissolve it in 10 mL of the mobile phase (1.0 mg/mL).

    • Filter through a 0.45 µm hydrophilic PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chirex 3126 (250 mm x 4.6 mm ID, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Strict thermal control is required as ligand exchange kinetics are highly temperature-dependent).

    • Detection: UV at 230 nm.

  • System Suitability: Inject a racemic DL-pantoic acid standard. Ensure the separation factor ( α ) is ≥1.5 before analyzing the enantioenriched (2S) sample.

Protocol B: Indirect Chiral HPLC via Pantolactone Conversion

This protocol is ideal for laboratories already equipped with standard normal-phase polysaccharide columns.

  • Lactonization (Dehydration):

    • To 10 mL of an aqueous pantoic acid sample (approx. 5 mg/mL), add 1M HCl dropwise until the pH drops below 2.0.

    • Heat the solution in a sealed vial at 80°C for 2 hours.

    • Causality: The low pH protonates the terminal carboxylate, making it highly susceptible to intramolecular nucleophilic attack by the γ -hydroxyl group. The heat drives the thermodynamics toward the stable 5-membered lactone ring (pantolactone).

  • Extraction & Reconstitution:

    • Cool the solution to room temperature and extract three times with 5 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle nitrogen stream.

    • Reconstitute the resulting pantolactone residue in 5 mL of the mobile phase (n-Hexane/Isopropanol 90:10 v/v). Filter through a 0.45 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IC, 250 mm x 4.6 mm ID, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • System Suitability: Inject a racemic DL-pantolactone standard to verify peak resolution ( Rs​≥2.0 ) prior to running the converted sample.

Conclusion

Both methodologies provide robust, reproducible data for validating the purity of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid. The Ligand-Exchange (Direct) Method is highly recommended for process chemistry environments where rapid feedback is required, as it bypasses the lactonization step and leverages Cu(II) complexation for enhanced UV detection. Conversely, the Polysaccharide (Indirect) Method remains the gold standard for final API release testing, offering unparalleled resolution and utilizing ubiquitous normal-phase column chemistries.

References
  • Phenomenex. "Chiral HPLC Separations Guide: Chirex Phase Selection." Phenomenex Technical Literature, [Link]

  • Google Patents. "Method of producing d-pantolactone (EP0436730B1).
Validation

Comparative Analysis of (2S)-2,4-Dihydroxy-3,3-Dimethylbutanoic Acid Chemical Synthesis Routes

Executive Summary (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid , and its cyclic ester D-pantolactone , are critical chiral intermediates in the synthesis of D-pantothenic acid (Vitamin B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid , and its cyclic ester D-pantolactone , are critical chiral intermediates in the synthesis of D-pantothenic acid (Vitamin B5) and Coenzyme A. Because biological systems exclusively recognize the (2S)-stereocenter, achieving high enantiomeric purity is the primary challenge in its synthesis.

This guide objectively compares the two primary chemical routes for accessing D-pantoic acid/D-pantolactone: Classical Chemical Resolution and Asymmetric Hydrogenation . To provide a comprehensive evaluation for drug development professionals, these chemical methods are also benchmarked against modern Biocatalytic Deracemization alternatives.

Mechanistic Evaluation of Chemical Synthesis Routes

Route A: Classical Chemical Resolution (Diastereomeric Salt Formation)

The traditional industrial approach relies on synthesizing racemic DL-pantolactone from inexpensive petrochemical precursors (isobutyraldehyde, formaldehyde, and cyanide), followed by optical resolution 1.

Mechanistic Causality: Lactones cannot form stable salts with amines. Therefore, DL-pantolactone must first be base-hydrolyzed to the open-chain DL-pantoic acid. A chiral resolving agent—typically a chiral amine such as l-N-o-chlorobenzylphenylpropanolamine or quinine—is introduced to form diastereomeric salts. The fundamental mechanism of separation relies on the differential lattice energies and solvation thermodynamics of the resulting D-pantoate and L-pantoate salts, allowing the D-isomer to be isolated via fractional crystallization 2.

Route B: Asymmetric Hydrogenation of Ketopantolactone

To bypass the 50% theoretical yield limit of classical resolution, asymmetric chemical synthesis utilizes prochiral ketopantolactone as a starting material.

Mechanistic Causality: This route employs chiral transition metal catalysts, most notably Rhodium(I) complexes bearing chiral aminophosphine-phosphinite (AMPP) ligands. The bulky chiral ligand creates a sterically constrained coordination sphere around the Rh center. When ketopantolactone coordinates to the metal, the chiral pocket dictates a highly specific diastereofacial approach of the hydride during the migratory insertion step, yielding D-pantolactone with high enantioselectivity 3.

Alternative Benchmark: Biocatalytic Deracemization

Modern pharmaceutical manufacturing increasingly favors multi-enzymatic cascades. By utilizing a whole-cell biocatalyst co-expressing L-pantolactone dehydrogenase (LPLDH), ketopantolactone reductase (KPLR), and glucose dehydrogenase (GDH), racemic DL-pantolactone is continuously funneled into the D-enantiomer. This oxidation-reduction sequence breaks the kinetic resolution barrier, achieving near 100% theoretical yields 4.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three methodologies to guide process chemistry decisions:

Synthesis RouteKey Reagent / CatalystYield (%)Enantiomeric Excess (ee %)ScalabilityEnvironmental Impact (E-Factor)
Classical Resolution l-N-o-chlorobenzylphenylpropanolamine85.4% (of D-isomer)>98.0% (post-cryst.)High (Legacy industrial)High (Stoichiometric amine waste)
Asymmetric Hydrogenation Rh-AMPP / H2​ gas94.6% - 100%92.2% - 94.6%Medium (High catalyst cost)Low (High atom economy)
Biocatalytic Deracemization LPLDH, KPLR, GDH enzymes91.6% (from racemate)99.9%High (Modern standard)Very Low (Aqueous, green)

Experimental Methodologies

Protocol 1: Chemical Resolution via Diastereomeric Salt Formation

This protocol utilizes a self-validating crystallization loop where optical rotation serves as the primary in-process control.

  • Base Hydrolysis: Dissolve 26.0 g (0.2 mol) of racemic DL-pantolactone in 50 mL of aqueous solution containing 8.2 g of NaOH. Stir at room temperature until complete dissolution.

  • pH Adjustment: Carefully adjust the solution to pH 7.2 using 10% HCl. Causality: Strict pH control prevents the premature re-lactonization of the newly formed sodium DL-pantoate, which would inhibit salt formation.

  • Salt Formation: Add a solution of 62.5 g (0.2 mol) of l-N-o-chlorobenzylphenylpropanolamine hydrochloride dissolved in 300 mL of water. A diastereomeric salt precipitate will form immediately.

  • Fractional Crystallization: Filter the precipitate and recrystallize from a benzene-ligroin mixture.

  • Acidification & Isolation: Suspend the purified crystals in water and acidify with strong HCl to liberate D-pantoic acid, which spontaneously cyclizes to D-pantolactone. Extract with ethyl acetate, dry over Na2​SO4​ , and evaporate the solvent.

  • Validation: Confirm enantiomeric purity via polarimetry. Target optical rotation: [α]D25​=−50.1∘ ( c=2 , H2​O ).

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation

This protocol emphasizes the use of polyether ionic liquids to solve the homogeneous catalyst recovery problem.

  • Catalyst Preparation: In a Schlenk flask under a strict argon atmosphere, complex the Rh(I) precursor with the chiral AMPP ligand in anhydrous toluene.

  • Solvent Engineering: Add a polyether guanidinium salt ionic liquid (e.g., [Me(EO)16​TMG][OMs] ) to the toluene. Causality: This creates a thermomorphic system. At reaction temperatures, it is homogeneous (maximizing mass transfer), but upon cooling, it separates into two phases, allowing the expensive Rh-catalyst to be recycled.

  • Hydrogenation: Transfer the catalyst solution and ketopantolactone to a 50 mL stainless-steel autoclave. Purge with H2​ gas, pressurize to 50 bar, and heat to 50°C for 12 hours.

  • Reaction Monitoring (Validation): Sample the organic phase and analyze via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min) to verify conversion and an ee of >92%.

  • Product Isolation: Cool the reactor to induce liquid/solid separation. Decant the toluene layer and evaporate to yield (2S)-pantolactone.

Mechanistic & Workflow Visualizations

SynthesisRoutes cluster_0 Route A: Classical Chemical Resolution cluster_1 Route B: Asymmetric Hydrogenation DL DL-Pantolactone Hydro Base Hydrolysis (NaOH) DL->Hydro Salt Diastereomeric Salts (+ Chiral Amine) Hydro->Salt Cryst Fractional Crystallization Salt->Cryst D_Acid (2S)-Pantoic Acid Cryst->D_Acid Keto Ketopantolactone Reduct Asymmetric Reduction Keto->Reduct RhCat Rh-AMPP / H2 Catalyst RhCat->Reduct D_Lac (2S)-Pantolactone Reduct->D_Lac

Figure 1: Workflow comparison between classical chemical resolution and asymmetric hydrogenation.

CatalyticCycle Rh_complex Rh(I) Catalyst Active Species Ox_Addition Oxidative Addition (H2) Rh_complex->Ox_Addition H2 Addition Coordination Ketone Coordination Ox_Addition->Coordination Ketopantolactone Insertion Migratory Insertion Coordination->Insertion Chiral Control Red_Elimination Reductive Elimination Insertion->Red_Elimination Red_Elimination->Rh_complex (2S)-Pantolactone Release

Figure 2: Catalytic cycle of Rh-AMPP mediated asymmetric hydrogenation of ketopantolactone.

References

  • Benchchem. "DL-Pantolactone." Benchchem Application Notes.
  • US Patent 4045450A. "Optical resolution of DL-pantolactone." Google Patents.
  • ResearchGate. "Polyether-functionalized ionic liquid-assisted Rh-AMPP-catalyzed asymmetric hydrogenation of ketopantoyl lactone to D-(−)-pantolactone." ResearchGate.
  • MDPI. "Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone." PMC - NIH.

Sources

Comparative

A Guide to the Nomenclature of a Key Vitamin B5 Precursor: D-Pantoic Acid vs. (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of biochemical research and pharmaceutical development, precise communication is paramount. The nomenclature of chemical compounds forms th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, precise communication is paramount. The nomenclature of chemical compounds forms the bedrock of this precision. This guide provides an in-depth comparison of two names frequently encountered for a vital chiral precursor of Vitamin B5: the common name, D-pantoic acid , and the systematic IUPAC name, (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid . Understanding the origins, applications, and subtle distinctions between these names is crucial for accurate documentation, database searching, and interdisciplinary collaboration.

The Molecule at the Center: A Chiral Hydroxy Acid

The compound is an alpha-hydroxy acid with the chemical formula C₆H₁₂O₄.[1] It serves as a fundamental building block in the biosynthesis of pantothenic acid (Vitamin B5), which in turn is essential for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways.[2][3] The biological activity of this molecule is intrinsically linked to its stereochemistry, a feature that lies at the heart of the nomenclature discussion.

Systematic vs. Trivial Names: A Tale of Two Nomenclatures

The existence of two names for the same compound stems from the different systems of chemical nomenclature:

  • Trivial Name (Common Name): D-Pantoic Acid . This name is historically significant and widely used in the biochemical and nutritional sciences literature. The "D" designation is based on the D/L system, which relates the stereochemistry of the molecule to that of glyceraldehyde. It is important to note that only the D-enantiomer is biologically active.[4]

  • Systematic (IUPAC) Name: (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid . This name is assigned according to the rigorous rules set by the International Union of Pure and Applied Chemistry (IUPAC). It provides an unambiguous and detailed description of the molecule's structure, including the precise configuration of its chiral center.[1][5] The "(2R)" designation specifies the absolute configuration at the carbon atom numbered 2, according to the Cahn-Ingold-Prelog (CIP) priority rules.

It is critical to recognize that D-pantoic acid corresponds to the (2R)-enantiomer . The levorotatory (L) form, which is the (2S)-enantiomer, has no vitamin activity.[4] Therefore, when encountering "D-pantoic acid" in literature, it can be confidently translated to (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid. The title of this guide highlights the "(2S)" nomenclature to draw a clear distinction with the biologically inactive enantiomer.

Navigating the Literature: When to Use Which Name

The choice between "D-pantoic acid" and "(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid" often depends on the context and the intended audience.

  • Biochemical and Biological Context: In papers focusing on metabolism, enzymology, and nutrition, "D-pantoic acid" is frequently used due to its historical prevalence and conciseness.[2][6]

  • Chemical Synthesis and Medicinal Chemistry: In publications detailing the synthesis or chemical modification of the molecule, the systematic IUPAC name is preferred for its structural explicitness.[7] This precision is vital for reproducibility and for avoiding ambiguity, especially when discussing stereoselective reactions.

  • Databases and Chemical Inventories: Chemical databases such as PubChem and CAS registry services utilize the IUPAC name as the primary identifier, although the common name is also listed as a synonym.[5][8]

For maximum clarity in your own research and publications, it is often best practice to state the systematic name in parentheses after the first use of the common name, for example, "D-pantoic acid ((2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid)".

Summary of Nomenclature

FeatureD-Pantoic Acid(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Nomenclature System Trivial (Common)Systematic (IUPAC)
Stereochemistry "D" configuration"(2R)" absolute configuration
Common Usage Biochemistry, Nutrition, BiologyChemistry, Pharmacology, Chemical Databases
Clarity High within specific fieldsUnambiguous across all disciplines

The Inactive Enantiomer: (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

The stereoisomer of the biologically active form is (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid , also referred to as L-pantoic acid. This enantiomer does not exhibit the biological activity of its D-counterpart and may even act as an antagonist to the effects of the D-isomer.[9][10] Its synthesis and study are important for understanding the stereospecificity of the enzymes involved in the pantothenate biosynthesis pathway.

Biosynthetic Pathway Overview

The biosynthesis of D-pantoic acid is a key step in the overall synthesis of pantothenic acid. It begins with α-ketoisovalerate, an intermediate in the biosynthesis of branched-chain amino acids.[2]

Caption: Simplified biosynthetic pathway of D-pantoic acid.

Conclusion

A clear understanding of the nomenclature surrounding D-pantoic acid and its systematic counterpart, (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, is essential for any scientist working in related fields. While the common name "D-pantoic acid" remains prevalent in biological literature, the systematic IUPAC name provides the highest level of precision and is crucial for chemical and pharmaceutical contexts. By recognizing the equivalence of these terms and the critical importance of the "(R)" stereochemistry for biological activity, researchers can ensure clarity and accuracy in their work.

References

  • The Chemistry of Pantothenic Acid (Vitamin B5)
  • Pantoic acid - Wikipedia. [Link]

  • Leonardi, R., Zhang, Y. M., Rock, C. O., & Jackowski, S. (2005). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 1(2). [Link]

  • Pantothenic acid - Wikipedia. [Link]

  • Wang, S., Chen, T., & Chen, Y. (2020). Improving the System Performance of the Asymmetric Biosynthesis of d-Pantoic Acid by Using Artificially Self-Assembled Enzymes in Escherichia coli. ACS Biomaterials Science & Engineering, 6(2), 949-957. [Link]

  • Shibata, K., & Fukuwatari, T. (2012). The Chemistry of Pantothenic Acid (Vitamin B5). In V. R. Preedy (Ed.), B Vitamins and Folate: Chemistry, Analysis, Function and Effects (pp. 127-134). Royal Society of Chemistry. (URL not available)
  • Pantothenic acid (Compound) - Exposome-Explorer. [Link]

  • Pantothenic Acid | Linus Pauling Institute | Oregon State University. [Link]

  • Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem. [Link]

  • (+-)-Pantothenic acid | C9H17NO5 | CID 988 - PubChem. [Link]

  • D-Pantothenate synthesis in Corynebacterium glutamicum and use of panBC and genes encoding L-valine synthesis for D-pantothenate overproduction - PubMed. [Link]

  • Pantoic Acid | C6H12O4 | CID 439251 - PubChem. [Link]

  • Production of D-pantoic acid and D-pantothenic acid - Google P
  • (S)-pantoic acid - Wikidata. [Link]

  • PANTOIC ACID - gsrs. [Link]

  • Method for preparing D-pantoic acid - Google P
  • Analysis of stereochemistry of enzymically formed pantoyl lactone or pantoic acid by gas chromatography and circular dichroism - PubMed. [Link]

  • 2,4-Dihydroxy-3,3-dimethylbutanoic acid | C6H12O4 | CID 848 - PubChem. [Link]

  • Poştaru, M., Brezovan, D., & Ghendov-Mosanu, A. (2018). BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Lucrări Științifice, Universitatea de Științe Agricole Și Medicină Veterinară" Ion Ionescu de la Brad" Iași, Seria Horticultură, 61(1), 937-942. [Link]

  • Direct determination of D-panthenol and salt of pantothenic acid in cosmetic and pharmaceutical preparations by differential pulse voltammetry - ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Validation of GC-MS Protocols for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic Acid Detection

For researchers, scientists, and drug development professionals, the precise and accurate quantification of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is of paramount importance. As a k...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is of paramount importance. As a key chiral intermediate in the biosynthesis of pantothenic acid (Vitamin B5), its detection is critical in metabolic studies, fermentation process monitoring, and quality control of pharmaceutical preparations.[1][2] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for pantoic acid analysis, emphasizing the rationale behind methodological choices and the principles of robust validation.

The Analytical Challenge: Why Derivatization is Essential

Pantoic acid, a dihydroxy monocarboxylic acid, is a polar and non-volatile molecule.[3] These characteristics make it unsuitable for direct analysis by gas chromatography, which requires analytes to be thermally stable and volatile.[4] Therefore, a derivatization step is mandatory to convert pantoic acid into a form amenable to GC-MS analysis. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar functional groups, thereby increasing volatility and thermal stability.[4][5]

Comparing Derivatization Strategies: Silylation as the Gold Standard

The most prevalent and effective derivatization technique for organic and hydroxy acids is silylation, which involves the introduction of a trimethylsilyl (TMS) group.[4][6] Several silylating reagents are available, each with distinct reactivity and by-product profiles. Here, we compare the two most common choices for this application: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

FeatureBSTFA (+ TMCS catalyst)MSTFARationale and Field Insights
Reactivity High, but the addition of a catalyst like Trimethylchlorosilane (TMCS) is often required for efficient derivatization of hindered hydroxyl groups.[7]Very high, often considered the most powerful silylating agent. It can derivatize a wide range of functional groups without a catalyst.[8]For a molecule like pantoic acid with both primary and tertiary hydroxyl groups, the superior reactivity of MSTFA may ensure complete and reproducible derivatization, minimizing the risk of partially derivatized products that could complicate chromatographic analysis.
By-products Produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are volatile and generally do not interfere with the analysis.Produces N-methyl-trifluoroacetamide, which is also highly volatile and easily separated from the analyte peak.[7]The volatility of by-products is a key advantage of both reagents, as it prevents contamination of the GC system and interference with the chromatogram.
Moisture Sensitivity Highly sensitive to moisture, which can hydrolyze the reagent and the TMS derivatives. The TMCS catalyst is also highly moisture-sensitive.[7]Also sensitive to moisture, but generally considered slightly more resistant than BSTFA + TMCS.Strict anhydrous conditions are crucial for successful silylation. All solvents and glassware must be thoroughly dried, and samples should be protected from atmospheric moisture.
Applications Widely used for a broad range of polar metabolites, including organic acids, amino acids, and sugars.[7]Preferred for challenging derivatizations and when a more volatile reagent is desired.[8]Given the structural complexity of pantoic acid, MSTFA is arguably the more robust choice, offering a higher probability of complete and consistent derivatization across a range of sample matrices.

A Validated GC-MS Protocol for Pantoic Acid Detection

The following protocol is a comprehensive, best-practice methodology synthesized from established procedures for the analysis of similar hydroxy acids.[5][9] It is designed to be a self-validating system, incorporating all necessary steps for accurate and reproducible quantification.

Experimental Workflow

GC-MS Workflow for Pantoic Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Fermentation Broth) extraction Liquid-Liquid Extraction sample->extraction Acidification (pH < 2) drying Evaporation to Dryness extraction->drying derivatization Silylation with MSTFA drying->derivatization heating Incubation (e.g., 60°C for 30 min) derivatization->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: General workflow for the GC-MS analysis of pantoic acid.

Step-by-Step Methodology
  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1 mL of the aqueous sample (e.g., fermentation broth, cell culture supernatant), add an internal standard.

    • Acidify the sample to a pH below 2 with 6M HCl. This protonates the carboxylic acid group, facilitating its extraction into an organic solvent.[5]

    • Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

    • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation)

    • To the dried residue, add 100 µL of MSTFA.[8]

    • Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[5][9]

    • Cool the vial to room temperature before injection into the GC-MS system.

  • GC-MS Analysis

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10] For aqueous samples, a DB-FATWAX UI column can also be considered for its stability.[11]

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 300°C at a rate of 20°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity.

Mass Spectrometry Detection and Fragmentation

The mass spectrum of the trimethylsilyl derivative of pantoic acid is expected to show characteristic fragments that can be used for its identification and quantification. Based on the fragmentation of the structurally similar trimethylsilylated pantothenic acid, key ions are anticipated.[4][12][13]

  • Molecular Ion ([M]+): The molecular ion of the fully derivatized pantoic acid (with three TMS groups) will be present, although it may be of low abundance.

  • [M-15]+: Loss of a methyl group from a TMS moiety is a common fragmentation pathway.

  • m/z 73: This is the base peak for many TMS-derivatized compounds, corresponding to the [(CH₃)₃Si]⁺ ion.[12]

  • Characteristic Fragments: Specific cleavages around the functional groups of the pantoic acid backbone will yield diagnostic ions. For instance, cleavage between the carbons of the dihydroxy-dimethylbutanoyl moiety will produce characteristic fragments.

For quantitative analysis in SIM mode, it is recommended to monitor at least three characteristic ions: a quantifier ion for concentration determination and two qualifier ions for identity confirmation.

Validation of the GC-MS Protocol: A Self-Validating System

A robust analytical method must be validated to ensure its reliability and accuracy.[14][15] The following parameters should be assessed:

Validation_Process cluster_precision Precision Assessment Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Reproducibility Reproducibility (Inter-day) Precision->Reproducibility

Caption: Logical flow of the validation process for the GC-MS method.

Comparison of Validation Parameters from a Representative GC-MS Method for a Hydroxy Acid

The following table presents typical validation parameters for the GC-MS analysis of a derivatized hydroxy acid, providing a benchmark for the expected performance of the pantoic acid method.[7][16][17]

Validation ParameterTypical Performance of GC-MS with SilylationAcceptance Criteria
Linearity Range 1 - 200 µg/mL[7]Should cover the expected concentration range of the analyte in the samples.
Correlation Coefficient (r²) > 0.99[7]≥ 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio of 3[7]Typically 3:1 (S/N)
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10[7]Typically 10:1 (S/N)[15]
Accuracy (% Recovery) 85 - 115%Typically 80 - 120%
Precision (%RSD) < 15%[18]< 15%
Specificity High, confirmed by mass spectral data.No interfering peaks at the retention time of the analyte.
Robustness Assessed by small, deliberate variations in method parameters.Consistent results with minor changes in conditions.

Chiral Separation of Pantoic Acid Enantiomers

For applications requiring the differentiation of (2S)- and (2R)-pantoic acid, chiral GC columns can be employed. These columns contain a chiral stationary phase, often based on cyclodextrin derivatives, that allows for the separation of enantiomers.[1] While this guide focuses on the achiral analysis of (2S)-pantoic acid, it is important to note that with the appropriate chiral column, the described sample preparation and derivatization protocol can be adapted for enantioselective analysis.

Conclusion

The GC-MS method detailed in this guide, centered around silylation with MSTFA, provides a robust and reliable approach for the quantification of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid. By understanding the principles behind each step, from sample preparation to mass spectrometric detection, and by adhering to a rigorous validation framework, researchers can ensure the generation of high-quality, reproducible data. The inherent specificity of mass spectrometry, combined with the high chromatographic resolution of GC, makes this a powerful tool for the analysis of this important biomolecule.

References

  • Zou, Y. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Agilent Technologies. Available at: [Link]

  • Rychlik, M. (2001). EI mass spectrum of the TMS derivative of pantothenic acid (220). ResearchGate. Available at: [Link]

  • Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Available at: [Link]

  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104. Available at: [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Available at: [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. Available at: [Link]

  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food chemistry, 187, 25-32. Available at: [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Available at: [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • Pereira, S., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate. Metabolites, 12(3), 241. Available at: [Link]

  • University of Helsinki. (2022). A Gas Chromatography-Mass Spectrometry Method to Analyse Colon Fermentation Microbial Metabolites. Available at: [Link]

  • Mitamura, K., et al. (2007). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 53(1), 1-10. Available at: [Link]

  • Rychlik, M. (2001). Mass spectrometric studies of trimethylsilylpantothenic acid and related substances. Journal of Mass Spectrometry, 36(5), 519-526. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • MassBank. (2020, August 19). Pantothenate; LC-ESI-QFT; MS2; CE: 45; R=17500; [M+H]+. Available at: [Link]

  • Koek, M. M., et al. (2006). Microbial Metabolomics with Gas Chromatography/ Mass Spectrometry. Analytical Chemistry, 78(4), 1272-1281. Available at: [Link]

  • Jo, A., et al. (2021). UPLC-QTOF-MS/MS and GC-MS Characterization of Phytochemicals in Vegetable Juice Fermented Using Lactic Acid Bacteria from Kimchi and Their Antioxidant Potential. Foods, 10(11), 2736. Available at: [Link]

  • PubChem. 2,4-Dihydroxy-3,3-dimethylbutanoic acid. Available at: [Link]

Sources

Comparative

Benchmark Testing of (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid Reference Standards

An In-Depth Technical Guide by a Senior Application Scientist (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid, is an obligate chiral intermediate in the biosynthesis of pantothenic acid (Vi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid, is an obligate chiral intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and coenzyme A[1]. In pharmaceutical manufacturing and biocatalytic process development, the accuracy of downstream yield calculations and impurity profiling relies entirely on the fidelity of the D-pantoic acid reference standard.

Benchmarking these standards presents unique analytical challenges. The molecule lacks a conjugated π -system (resulting in poor UV absorbance) and exists in a dynamic, pH-dependent equilibrium with its lactonized form, D-pantolactone[2]. This guide provides a definitive, data-backed framework for evaluating commercial D-pantoic acid reference standards, detailing the causality behind the analytical methods, and establishing robust, self-validating protocols.

Mechanistic Context: The Acid-Lactone Equilibrium

The structural integrity of D-pantoic acid is highly dependent on its microenvironment. Under acidic conditions or elevated temperatures, the open-chain carboxylic acid undergoes spontaneous intramolecular esterification to form a five-membered lactone ring (D-pantolactone)[2]. Benchmark testing must rigorously account for this degradation pathway; if sample preparation is not strictly controlled at a neutral pH, the analytical readout will falsely report high lactone impurities.

Pathway KPA Ketopantoic Acid (Biosynthetic Precursor) DPA (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid (D-Pantoic Acid) KPA->DPA Ketopantoate Reductase (NADPH) DPL D-Pantolactone (Degradation Product) DPA->DPL Acidic pH / Heat (Lactonization Equilibrium) VITB5 Pantothenic Acid (Vitamin B5) DPA->VITB5 Pantoate-beta-alanine ligase (+ Beta-Alanine, ATP)

Biosynthetic pathway of D-pantoic acid and its pH-dependent equilibrium with D-pantolactone.

Benchmark Testing Parameters & Alternative Standards

When selecting a reference standard, scientists must choose between Pharmacopeial grades, high-purity commercial analytical grades, and crude biocatalytic standards. Table 1 outlines the baseline specifications required for a standard to be deemed suitable for quantitative HPLC/LC-MS workflows.

Table 1: Comparative Specifications of D-Pantoic Acid Reference Standards

Standard GradeTarget ApplicationMin. Chemical PurityMin. Chiral Purity (ee)Allowable PantolactoneWater Content (KF)
Pharmacopeial (USP/EP) cGMP Release Testing ≥99.5% ≥99.9% ≤0.1% ≤0.5%
Analytical (e.g., Sigma/TRC) R&D, Method Dev. ≥98.0% ≥98.0% ≤1.0% ≤1.0%
Biocatalytic (In-house) Fermentation Screening ≥95.0% ≥90.0% Variable ≤5.0%
Experimental Methodologies: Self-Validating Analytical Workflows

To objectively benchmark these standards, we employ a dual-axis chromatographic approach. The workflow is designed to be self-validating, ensuring that any observed impurities are inherent to the standard and not artifacts of the analytical method.

Workflow Prep Sample Preparation (50 mM PO4 Buffer, pH 7.0) Achiral Achiral HPLC-UV (Chemical Purity, 210 nm) Prep->Achiral Chiral Ligand-Exchange HPLC (Chiral Purity, 254 nm) Prep->Chiral LCMS LC-MS/MS (Trace Impurity Profiling) Prep->LCMS Data Data Synthesis & Certificate of Analysis Achiral->Data Chiral->Data LCMS->Data

Analytical workflow for the comprehensive benchmark testing of D-pantoic acid standards.

3.1. Protocol 1: Achiral HPLC-UV for Chemical Purity & Quantitation

Because D-pantoic acid lacks conjugated double bonds, UV detection must be performed in the low-UV range (200–210 nm)[1][3].

  • Causality for Method Design: At 210 nm, many organic solvents absorb strongly, necessitating a highly aqueous mobile phase. Furthermore, the pKa of pantoic acid is approximately 4.7. To prevent peak tailing and ensure reproducible retention via hydrophobic interactions on a non-polar stationary phase, the mobile phase must be buffered to pH 3.0. This ensures the carboxylate group is fully protonated and uncharged[3].

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 10 mg of the reference standard in 10 mL of 50 mM potassium phosphate buffer (pH 7.0). Crucial step: The neutral pH arrests the acid-to-lactone degradation equilibrium.

    • Chromatographic Conditions: Use a C18 reversed-phase column (250 × 4.6 mm, 5 µm). Set the column temperature to 30 °C.

    • Mobile Phase: Isocratic elution using 95% 50 mM NH 4​ H 2​ PO 4​ (adjusted to pH 3.0 with phosphoric acid) and 5% Acetonitrile[3].

    • Flow Rate & Detection: 1.0 mL/min with UV detection at 210 nm[1][3].

  • Self-Validation (System Suitability): Prior to running the standards, inject a spiked resolution mixture of D-pantoic acid and D-pantolactone. The system is validated only if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor for D-pantoic acid is ≤1.5 .

3.2. Protocol 2: Ligand-Exchange Chiral HPLC for Enantiomeric Excess (ee)

Determining the enantiomeric excess of the (2S)-isomer versus the (2R)-isomer (L-pantoic acid) is critical, as only the D-isomer is biologically active. Traditional reversed-phase chiral columns struggle with small, highly polar aliphatic acids.

  • Causality for Method Design: We employ a ligand-exchange chromatography method using a copper(II) sulfate mobile phase[4]. The chiral stationary phase and the pantoic acid enantiomers form transient, diastereomeric coordination complexes with the Cu 2+ ions. The differing thermodynamic stabilities of these complexes result in baseline chiral separation. An added benefit of this complexation is a shift in the absorption maximum, allowing for clean UV detection at 254 nm, completely avoiding the noisy 210 nm baseline[4].

  • Step-by-Step Protocol:

    • Stationary Phase: Chiral ligand-exchange column (e.g., MCI GEL CRS 10W, 4.6 mm × 50 mm)[4].

    • Mobile Phase: 2 mM CuSO 4​ in a mixture of Water/Acetonitrile (90:10, v/v)[4].

    • Flow Rate & Detection: 0.5 mL/min with UV detection at 254 nm[4].

  • Self-Validation: Inject a racemic mixture of DL-pantoic acid. The protocol is validated if the L-isomer and D-isomer elute with an Rs​≥1.5 .

Experimental Benchmark Data

We subjected three different grades of D-pantoic acid to our self-validating workflows. The results (Table 2) highlight the performance discrepancies between standard tiers.

Table 2: Benchmark Testing Results (n=3, ± SD)

ParameterBrand A (Premium Analytical)Brand B (Standard Analytical)Brand C (Crude Biocatalytic)
Chemical Purity (HPLC-UV) 99.6% ± 0.1%97.2% ± 0.3%91.4% ± 0.8%
Enantiomeric Excess (ee %) > 99.9%98.5%92.0%
D-Pantolactone Impurity Not Detected1.8%4.5%
Water Content (Karl Fischer) 0.2%0.9%3.8%
Mass Balance 99.8%99.9%99.7%

Data Synthesis: Brand A demonstrated superior stability and chiral purity, making it the only suitable candidate for precise kinetic assays or standard curve generation in LC-MS/MS. Brand B showed significant D-pantolactone contamination, indicating poor storage conditions or exposure to acidic environments during its crystallization process[2].

Conclusion

The benchmark testing of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid requires a deep understanding of its chemical behavior. By utilizing pH-controlled sample preparation to mitigate lactonization[2], low-UV achiral HPLC for chemical purity[1][3], and Cu(II) ligand-exchange chromatography for chiral resolution[4], researchers can establish a highly trustworthy, self-validating analytical framework. For quantitative pharmaceutical applications, only premium analytical standards (such as Brand A) that maintain strict control over the acid-lactone equilibrium should be utilized.

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Safety & Regulatory Compliance

Safety

Operational Guidelines for the Neutralization and Disposal of (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly referred to as L-pantoic acid) is a highly soluble, chiral organic acid frequently encountered in biochemical synthesis, coenzyme A (CoA) pathway research, and 1[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly referred to as L-pantoic acid) is a highly soluble, chiral organic acid frequently encountered in biochemical synthesis, coenzyme A (CoA) pathway research, and 1[1]. While it is not classified as an acute environmental or human health hazard under standard 2[2], its physicochemical profile requires stringent, causality-driven disposal protocols. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe neutralization and disposal of pantoic acid waste streams.

Section 1: Physicochemical Causality in Waste Management

Effective chemical disposal is not merely a regulatory hurdle; it is a chemical process dictated by the molecule's intrinsic properties. Understanding why we treat pantoic acid in a specific manner ensures operational safety and environmental compliance.

Table 1: Physicochemical Properties Dictating Disposal Protocols

PropertyValueOperational Implication
Molecular Weight 148.16 g/mol [3]Standard molarity calculations apply for neutralization titrations.
Water Solubility ~473 g/L[4]Highly soluble; waste will predominantly exist in the aqueous phase, preventing simple phase-separation recovery.
pKa 3.73 - 3.96[3][5]Weak organic acid. Unneutralized solutions will lower local pH in municipal wastewater, requiring pre-treatment buffering.
Biodegradability >70% degradation in 10 days[6]Readily biodegradable. High concentrations will cause localized oxygen depletion (high BOD) in aquatic environments.
GHS Classification Non-hazardous[2]Does not require specialized hazardous waste manifesting unless mixed with toxic solvents or heavy metals.

Causality Analysis: Because the 5[5], aqueous waste streams containing this compound are inherently acidic. If discharged directly, they can disrupt the pH balance of municipal treatment facilities or local aquatic ecosystems. Furthermore, its rapid6[6] means that large, concentrated volumes will spike the Biological Oxygen Demand (BOD), potentially suffocating aerobic aquatic life. Therefore, the core disposal strategy relies on dilution, neutralization, and BOD-compliant routing .

Section 2: Step-by-Step Neutralization and Disposal Methodology

To ensure trustworthiness and safety, the following protocol is designed as a self-validating system. Each step includes a verification check before proceeding to the next.

Required Materials:

  • 1M Sodium Hydroxide (NaOH) or 1M Sodium Bicarbonate (NaHCO₃)

  • Calibrated pH meter or high-resolution pH indicator strips

  • Magnetic stirrer and PTFE-coated stir bars

  • Secondary containment vessels

Step 1: Volumetric and Concentration Assessment

  • Quantify the total volume of the pantoic acid waste stream.

  • Estimate the concentration based on the experimental yield. If the concentration exceeds 5% (w/v), dilute the solution with deionized water until it falls below this threshold.

    • Causality: Dilution prevents exothermic runaway during neutralization and mitigates localized high-concentration BOD spikes upon disposal.

Step 2: Controlled Neutralization

  • Place the waste vessel in secondary containment on a magnetic stir plate.

  • Initiate moderate stirring to ensure uniform mixing.

  • Slowly titrate 1M NaOH or 1M NaHCO₃ into the waste solution.

    • Causality: NaHCO₃ is preferred for less experienced personnel as it provides visual feedback (CO₂ effervescence) and naturally buffers near pH 8, preventing accidental over-alkalization.

Step 3: pH Validation (Self-Validating Check)

  • Pause the addition of the neutralizing agent and allow the solution to stir for 2 minutes to reach equilibrium.

  • Measure the pH using a calibrated meter.

  • Validation Criteria: The target pH must be strictly between 6.5 and 7.5. If the pH is < 6.5, resume titration. If the pH > 7.5, back-titrate with a dilute weak acid (e.g., 0.1M citric acid) until the target is achieved.

Step 4: Final Routing and Disposal

  • Aqueous Drain Disposal: If the total mass of neutralized pantoic acid is small (typically < 100g per day) and your facility's wastewater permit allows for the discharge of non-toxic, high-BOD organic salts, flush the neutralized solution down the aqueous drain with at least a 10-fold excess of water[2].

  • Chemical Waste Incineration: If the volume is large, or if local regulations strictly cap BOD/COD effluents, the neutralized solution must be transferred to a clearly labeled "Non-Hazardous Aqueous Waste" carboy for commercial incineration by a licensed waste management contractor.

Section 3: Disposal Workflow Visualization

The following decision tree maps the logical relationships and operational flow for pantoic acid disposal.

G Start Aqueous Pantoic Acid Waste Assess Assess Concentration & Volume Start->Assess Decision Concentration > 5%? Assess->Decision Dilute Dilute to < 5% Decision->Dilute Yes Neutralize Add 1M NaOH / NaHCO3 with stirring Decision->Neutralize No Dilute->Neutralize Check Check pH (Target 6.5 - 7.5) Neutralize->Check Valid pH Validated? Check->Valid Valid->Neutralize No (Adjust) Route Check Local BOD Limits Valid->Route Yes Incinerate Route to Chemical Waste (Incineration) Route->Incinerate High BOD / Unpermitted Drain Aqueous Drain Disposal (If Permitted) Route->Drain Low BOD / Permitted

Operational workflow for the neutralization and disposal of pantoic acid.

Section 4: Regulatory and Environmental Considerations

While pantoic acid is 2[2], its lactone derivative (pantolactone) and the acid itself exhibit significant oxygen depletion potential during microbial breakdown[6]. Facilities handling bulk quantities of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid during enzymatic resolution or7[7] must integrate BOD monitoring into their effluent management. Always prioritize chemical incineration over drain disposal when scaling up operations to prevent regulatory non-compliance.

References
  • P. aeruginosa Metabolome Database. Structure for (R)-Pantoate (PAMDB000865). Retrieved from [Link]

  • FooDB. Showing Compound (R)-pantoate (FDB030150). Retrieved from[Link]

  • OECD SIDS. (2006). DL-LACTONE CAS N°:79-50-5. Retrieved from[Link]

  • ResearchGate. Biocatalytic Membranes and Membrane Bioreactors. Retrieved from[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
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(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
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